2(s)-Amino-6-boronohexanoic acid
説明
特性
IUPAC Name |
(2S)-2-amino-6-boronohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BNO4/c8-5(6(9)10)3-1-2-4-7(11)12/h5,11-12H,1-4,8H2,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKKMXCOJQIYAH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC(C(=O)O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCCC[C@@H](C(=O)O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430749 | |
| Record name | 6-borono-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222638-65-5 | |
| Record name | 6-Borono-L-norleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222638655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-borono-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BORONO-L-NORLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6P7ZQE7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of an Arginase Inhibitor: A Technical History of 2(S)-Amino-6-boronohexanoic Acid (ABH)
Foreword: This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental protocols related to 2(S)-Amino-6-boronohexanoic acid (ABH), a cornerstone inhibitor of the arginase enzyme. Designed for researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, details seminal synthetic and analytical methodologies, and visualizes the biochemical pathways and experimental workflows central to the study of ABH.
Discovery and Conceptualization
The development of this compound (ABH) is a prime example of structure-based drug design, rooted in a deep understanding of the arginase enzyme's catalytic mechanism. Arginase, a binuclear manganese metalloenzyme, catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). This reaction is a critical component of the urea cycle and also plays a significant role in regulating the bioavailability of L-arginine, a substrate it shares with nitric oxide synthase (NOS). The competition between arginase and NOS for L-arginine makes arginase a compelling therapeutic target for conditions where nitric oxide production is dysregulated, such as in cardiovascular and immunological disorders.[1][2]
The conceptual leap leading to ABH was the observation that the tetrahedral borate (B1201080) anion (B(OH)₄⁻) is a modest, noncompetitive inhibitor of arginase.[3][4] In 1997, the research groups of David W. Christianson and David E. Ash reported in the Journal of the American Chemical Society that the X-ray crystal structure of a ternary complex of arginase, the product L-ornithine, and borate revealed that the borate anion mimics the tetrahedral transition state of the arginine hydrolysis reaction.[3][4] This insight provided a blueprint for a high-affinity inhibitor. The hypothesis was that replacing the planar guanidinium (B1211019) group of L-arginine with a boronic acid moiety would create a molecule that, upon binding to the active site, would be attacked by the metal-bridging hydroxide (B78521) ion, forming a tetrahedral boronate that structurally resembles the catalytic transition state.[3] This led to the design and synthesis of ABH, the first boronic acid-based analogue of arginine, which proved to be one of the most potent arginase inhibitors reported at the time.[3]
Quantitative Inhibitory Activity
ABH has been extensively characterized for its inhibitory potency against the two primary mammalian arginase isoforms, Arginase I (ARG1) and Arginase II (ARG2), across various species. The following table summarizes key quantitative data from the literature.
| Parameter | Enzyme Source | Value | Assay Conditions (pH) | Reference |
| Kd | Human Arginase I | 5 nM | pH 8.5 | [5] |
| Kd | Rat Liver Arginase | ≤ 0.1 µM | pH 7.5 and 9.0 | [3] |
| Ki | Human Arginase I | 88 nM | pH 7.4 | [5] |
| Ki | Human Arginase II | 8.5 nM | pH 9.5 | [5] |
| Ki | Human Arginase II | 0.25 µM | pH 7.5 | [5] |
| IC50 | Human Arginase I | 223 nM | Not Specified | |
| IC50 | Human Arginase I | 800 nM | Not Specified | [6] |
| IC50 | Human Arginase I | 1.45 µM | Not Specified | [5][6] |
| IC50 | Human Arginase II | 290 nM | Not Specified | |
| IC50 | Human Arginase II | 509 nM | Not Specified | |
| IC50 | Rat Liver Arginase | 0.8 µM | Not Specified |
Experimental Protocols
Original Synthesis of this compound (Baggio et al., 1997)
The initial synthesis of ABH was a multi-step process starting from N-(tert-butyloxycarbonyl)glutamic acid tert-butyl ester, which resulted in a low overall yield of 1.3%.[3]
Step-by-Step Methodology:
-
Reduction: The ethyl carbonate anhydride (B1165640) of N-(tert-butyloxycarbonyl)glutamic acid tert-butyl ester (1) is reduced using sodium borohydride (B1222165) to yield the primary alcohol (2) in 45% yield.
-
Oxidation: The alcohol (2) undergoes Swern oxidation to produce the corresponding aldehyde (3). This intermediate is used directly in the next step without further purification.
-
Wittig Reaction: The crude aldehyde (3) is treated with triphenylphosphonium methylide in a Wittig reaction to form the olefin (4). The yield over these two steps is 22%.
-
Hydroboration: The olefin (4) is subjected to hydroboration-oxidation using 9-borabicyclo[3.3.1]nonane (9-BBN), followed by treatment with pinanediol to yield the protected boronate ester (5).
-
Deprotection: Complete deprotection of all protecting groups (Boc, t-butyl ester, and pinanediol) is achieved using boron trichloride (B1173362) (BCl₃) to give the final product, this compound (6), as a white semi-crystalline solid in 42% yield.
Improved High-Yield Synthesis of ABH (Vadon-Legoff et al., 2005)
A more efficient, three-step synthesis was later developed, affording ABH in a much-improved 50% overall yield.[7]
Step-by-Step Methodology:
-
Complex Formation: A Ni(II) complex is formed from the Schiff base of glycine (B1666218) and (S)-2-[N'-(N-benzylprolyl)amino]benzophenone (BPB).
-
Alkylation: The key step involves the alkylation of this Ni(II) complex with pinacol (B44631) 4-bromobutylboronate. This reaction proceeds with good diastereoisomeric excess.
-
Hydrolysis: Acidic hydrolysis of the resulting complex cleaves the Schiff base and liberates this compound (ABH). A key advantage of this method is the quantitative recovery of the chiral auxiliary (BPB).
Arginase Activity Inhibition Assay (Colorimetric)
The inhibitory effect of ABH on arginase activity is commonly determined by measuring the amount of urea produced from the hydrolysis of L-arginine. Several commercial kits are available for this purpose.[8][9][10][11]
General Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), reconstitute purified arginase enzyme, L-arginine substrate, and the test inhibitor (ABH) to desired concentrations.
-
Enzyme Activation: Pre-incubate the arginase enzyme with a cofactor, typically MnCl₂, as manganese ions are essential for catalytic activity.
-
Inhibitor Pre-incubation: Incubate the activated arginase enzyme with various concentrations of ABH for a defined period (e.g., 10-30 minutes) at 37°C to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the L-arginine substrate to the enzyme-inhibitor mixture.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction, often by the addition of a strong acid.
-
Urea Detection: Add a chromogen solution that reacts specifically with the urea produced. This reaction typically requires heating (e.g., 90-100°C) and results in a colored product.
-
Measurement: Cool the reaction mixture and measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 450-570 nm, depending on the specific chromogen used).
-
Calculation: Determine the concentration of urea produced from a standard curve. Calculate the percent inhibition for each ABH concentration and determine the IC₅₀ value.
Visualized Pathways and Workflows
Signaling Pathway: L-Arginine Metabolism
The following diagram illustrates the metabolic fate of L-arginine, highlighting the competition between Arginase and Nitric Oxide Synthase (NOS) and the inhibitory action of ABH.
Caption: L-Arginine metabolic pathway showing competitive utilization by Arginase and NOS.
Experimental Workflow: Arginase Inhibition Assay
The diagram below outlines the typical workflow for assessing the inhibitory potency of a compound like ABH against arginase.
Caption: Workflow for a colorimetric arginase inhibition assay.
References
- 1. Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of Mn2+2-Arginase by Borate Leads to the Design of a Transition State Analogue Inhibitor, this compound | Scilit [scilit.com]
- 5. Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginase-1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Arginase Activity Assay Kit (Colorimetric) (ab180877) | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
The Unraveling of Arginase Inhibition: A Technical Guide to the Mechanism of Action of 2(S)-Amino-6-boronohexanoic Acid (ABH)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2(S)-Amino-6-boronohexanoic acid (ABH) is a highly potent and specific competitive inhibitor of both arginase I and arginase II isoforms.[1][2] Its mechanism of action is rooted in its structural mimicry of the natural substrate, L-arginine. The boronic acid moiety of ABH acts as a transition-state analogue, targeting the binuclear manganese center within the arginase active site.[1] This interaction leads to the formation of a stable tetrahedral boronate ion, effectively blocking the enzyme's catalytic activity.[1] By inhibiting arginase, ABH modulates the bioavailability of L-arginine, shunting it away from the urea (B33335) cycle and towards the nitric oxide synthase (NOS) pathway. This results in increased production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and other physiological processes.[1][3] The therapeutic potential of ABH has been demonstrated in preclinical models of endothelial dysfunction and erectile dysfunction.[3][4]
Core Mechanism of Action: A Transition-State Analogue
The inhibitory prowess of ABH lies in its ability to act as a transition-state analogue of L-arginine. The catalytic cycle of arginase involves the hydrolysis of L-arginine to L-ornithine and urea, a reaction facilitated by a metal-bridging hydroxide (B78521) ion within the enzyme's active site.
ABH, with its trigonal planar boronic acid group, mimics the planar guanidinium (B1211019) group of L-arginine.[1] Upon entering the active site, the boron atom of ABH is susceptible to nucleophilic attack by the metal-bridging hydroxide ion. This interaction leads to the formation of a stable tetrahedral boronate ion that effectively bridges the two manganese ions (Mn2+) in the active site.[1] This stable complex mimics the tetrahedral intermediate of the natural reaction, thus potently inhibiting the enzyme.
References
- 1. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 2. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chronic oral administration of the arginase inhibitor this compound (ABH) improves erectile function in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Battlefield: A Technical Guide to 2(S)-Amino-6-boronohexanoic Acid (ABH) as a Transition-State Analog Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2(S)-Amino-6-boronohexanoic acid (ABH), a potent transition-state analog inhibitor of the enzyme arginase. We delve into the molecular mechanism of inhibition, present a consolidated summary of its inhibitory constants, and provide detailed experimental protocols for its characterization. Furthermore, this guide visualizes the critical role of arginase in signaling pathways and outlines a typical workflow for the screening and evaluation of arginase inhibitors, offering a valuable resource for researchers in pharmacology, biochemistry, and drug discovery.
Introduction: The Significance of Arginase Inhibition
Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1] This enzymatic activity is a critical component of the urea cycle, but it also plays a pivotal role in regulating the bioavailability of L-arginine for other metabolic pathways.[1] Notably, arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[1] By depleting the cellular pool of L-arginine, upregulated arginase activity can lead to reduced nitric oxide (NO) production, a key signaling molecule involved in vasodilation, immune response, and neurotransmission.[1] Consequently, arginase has emerged as a promising therapeutic target for a range of pathologies characterized by endothelial dysfunction and immune dysregulation, including cardiovascular diseases, asthma, and cancer.
Mechanism of Action: A Transition-State Mimic
This compound (ABH) is a synthetic amino acid analog that acts as a potent and selective inhibitor of both arginase I and II isoforms. Its inhibitory mechanism is rooted in its structural mimicry of the tetrahedral transition state of the L-arginine hydrolysis reaction. The boronic acid moiety of ABH is crucial for its inhibitory activity. Within the enzyme's active site, the boron atom is subject to nucleophilic attack by a metal-bridging hydroxide (B78521) ion, forming a stable tetrahedral boronate anion. This structure closely resembles the transient tetrahedral intermediate formed during the natural enzymatic reaction, effectively locking the enzyme in an inhibited state.
Quantitative Inhibitory Profile of ABH
The potency of ABH has been quantified in numerous studies, with its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) being key metrics. These values can vary depending on the arginase isoform, species, and the specific assay conditions, such as pH.
| Arginase Isoform | Species | Parameter | Value | Conditions | Reference(s) |
| Arginase I | Human | Ki | 88 nM | pH 7.4 | [2] |
| Arginase I | Human | Kd | 5 nM | pH 8.5 | [3][4] |
| Arginase I | Rat | IC50 | 0.8 µM | - | [5] |
| Arginase II | Human | Ki | 8.5 nM | pH 9.5 | [5] |
| Arginase II | Human | Ki | 0.25 µM | pH 7.5 | [2] |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of the inhibitor's binding affinity, with lower values indicating higher potency. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity and can be influenced by substrate concentration.
Experimental Protocols
Arginase Inhibition Assay (Colorimetric)
This protocol outlines a common method for determining the inhibitory activity of compounds like ABH on arginase. The assay measures the production of urea, a product of the arginase-catalyzed reaction.
Materials:
-
Purified Arginase I or II
-
Arginine Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)
-
L-arginine solution (substrate)
-
ABH or other test inhibitors
-
Urea detection reagent (e.g., α-isonitrosopropiophenone or a commercial kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the purified arginase solution in the arginine buffer at 37°C for 10-15 minutes to ensure activation by manganese ions.
-
Inhibitor Incubation: In a 96-well plate, add the activated arginase solution to wells containing various concentrations of ABH or the test compound. Include a control well with no inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-arginine substrate to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Color Development: Stop the reaction by adding an acidic reagent. Add the urea detection reagent and incubate according to the manufacturer's instructions to allow for color development. The intensity of the color is proportional to the amount of urea produced.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
X-ray Crystallography of Arginase-ABH Complex
This protocol provides a general outline for the crystallization of the human arginase I-ABH complex to elucidate its three-dimensional structure.[3][6]
Materials:
-
Highly purified human arginase I
-
ABH
-
Crystallization buffer (e.g., containing a precipitant like PEG, a buffer, and salts)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Cryoprotectant solution
Procedure:
-
Protein Expression and Purification: Express recombinant human arginase I in a suitable expression system (e.g., E. coli) and purify it to homogeneity using chromatographic techniques.[3]
-
Complex Formation: Incubate the purified arginase I with a molar excess of ABH to ensure the formation of the enzyme-inhibitor complex.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitant type and concentration, pH, temperature, and additives) using high-throughput screening methods.[6]
-
Crystal Optimization: Optimize the initial crystallization conditions that yield crystals to improve their size and quality for X-ray diffraction.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing. Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[6]
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement, using a known arginase structure as a search model. Refine the atomic model against the experimental data to obtain a high-resolution structure of the arginase-ABH complex.[3]
Cell-Based Arginase Activity Assay
This protocol describes how to measure arginase activity within cultured cells, which is essential for understanding the cellular effects of inhibitors like ABH.[7][8]
Materials:
-
Cultured cells (e.g., macrophages, endothelial cells)
-
Cell lysis buffer (e.g., containing a non-ionic detergent like Triton X-100 and protease inhibitors)
-
Arginase assay reagents (as described in Protocol 4.1)
-
Protein quantification assay (e.g., Bradford or BCA assay)
Procedure:
-
Cell Culture and Treatment: Culture the cells of interest to the desired confluency. Treat the cells with ABH or other compounds for a specified period.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.[8]
-
Centrifugation: Centrifuge the cell lysate to pellet cellular debris.[8]
-
Arginase Activity Measurement: Use the supernatant (cell lysate) to measure arginase activity as described in Protocol 4.1.
-
Protein Quantification: Determine the total protein concentration in the cell lysate using a standard protein assay.
-
Data Normalization: Normalize the arginase activity to the total protein concentration to account for variations in cell number. This is typically expressed as units of arginase activity per milligram of protein.
Visualizing the Core Mechanisms
Arginase in the Nitric Oxide Signaling Pathway
The following diagram illustrates the central role of arginase in modulating the nitric oxide signaling pathway by competing with nitric oxide synthase for their common substrate, L-arginine.
Experimental Workflow for Arginase Inhibitor Characterization
The following diagram outlines a typical experimental workflow for the identification and characterization of novel arginase inhibitors, starting from initial screening to in-depth mechanistic studies.
Conclusion
This compound stands as a cornerstone in the study of arginase biology and the development of novel therapeutics targeting this enzyme. Its well-defined mechanism of action as a transition-state analog, coupled with its high potency, makes it an invaluable tool for researchers. This technical guide has provided a consolidated resource on ABH, from its fundamental inhibitory properties to practical experimental methodologies. The continued exploration of ABH and the development of next-generation arginase inhibitors hold significant promise for addressing a multitude of diseases driven by dysregulated L-arginine metabolism.
References
- 1. 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Crystal structure of human arginase I at 1.29-Å resolution and exploration of inhibition in the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of human arginase I at 1.29-A resolution and exploration of inhibition in the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression, Purification, Assay, and Crystal Structure of Perdeuterated Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biochemical Properties of 2(S)-Amino-6-boronohexanoic Acid (ABH)
Abstract
This compound (ABH) is a potent and specific inhibitor of arginase, a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1][2] As a transition-state analog, ABH has become an invaluable tool for investigating the physiological and pathophysiological roles of arginase in various biological processes.[3][4] Arginase exists in two isoforms, Arginase I (ARG1) and Arginase II (ARG2), which differ in their tissue distribution and subcellular localization.[1][2] By competing with nitric oxide synthase (NOS) for their common substrate, L-arginine, arginase plays a critical role in regulating nitric oxide (NO) bioavailability.[3][4] Consequently, inhibition of arginase by ABH has significant therapeutic potential in a range of diseases characterized by endothelial dysfunction and dysregulated immune responses, including cardiovascular diseases and cancer.[4][5] This technical guide provides a comprehensive overview of the biochemical properties of ABH, including its mechanism of action, enzyme inhibition kinetics, and its effects on relevant signaling pathways, along with detailed experimental protocols for its study.
Mechanism of Action
ABH is a synthetic amino acid analog of L-arginine where the guanidinium (B1211019) group is replaced by a boronic acid moiety.[6] This substitution is critical to its inhibitory function. The boronic acid group in ABH is capable of chelating the two manganese ions (Mn²⁺) within the active site of the arginase enzyme.[1] Upon binding, the trigonal planar boronic acid is subject to a nucleophilic attack by a metal-bridging hydroxide (B78521) ion in the enzyme's active site.[4] This results in the formation of a stable, tetrahedral boronate ion that mimics the tetrahedral intermediate of the L-arginine hydrolysis reaction.[4] ABH is characterized as a slow-binding, competitive, and reversible inhibitor of arginase.[7]
Biochemical and Physicochemical Properties
ABH is a white to beige powder, soluble in water.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄BNO₄ | [8] |
| Molecular Weight | 175.0 g/mol | [8] |
| CAS Number | 194656-75-2 (for HCl salt) | |
| Solubility | 20 mg/mL in H₂O (for HCl salt) | |
| Optical Activity | [α]/D +8 to +13°, c = 0.7 in H₂O (for HCl salt) | |
| Storage | 2-8°C, desiccated |
Enzyme Inhibition Kinetics
ABH exhibits potent inhibitory activity against both mammalian arginase isoforms. The reported inhibition constants (IC₅₀, Kᵢ, and Kₔ) can vary depending on the assay conditions, particularly pH.[3][9]
| Parameter | Human Arginase I (hARG1) | Human Arginase II (hARG2) | Other | Reference(s) |
| IC₅₀ | 223 nM | 509 nM | 0.8 µM (rat liver ARG1) | [1][6] |
| 800 nM | - | - | [10] | |
| Kᵢ | 88 nM (pH 7.4) | 8.5 nM (pH 9.5) | - | [1][9] |
| - | 0.25 µM (pH 7.5) | - | [3] | |
| Kₔ | 5 nM | - | - | [1] |
Note: IC₅₀ (Half-maximal inhibitory concentration), Kᵢ (Inhibition constant), Kₔ (Dissociation constant).
Impact on Signaling Pathways
Arginase is strategically positioned at the intersection of the urea cycle and nitric oxide (NO) synthesis, as both arginase and nitric oxide synthase (NOS) utilize L-arginine as a common substrate.[11]
Urea Cycle and Nitric Oxide Synthesis
Arginase catalyzes the final step of the urea cycle in the liver (ARG1) and other tissues (ARG2), converting L-arginine to L-ornithine and urea.[2] L-ornithine is a precursor for the synthesis of polyamines and proline. In parallel, NOS enzymes (eNOS, nNOS, iNOS) produce NO and L-citrulline from L-arginine.[11] By inhibiting arginase, ABH reduces the consumption of L-arginine through the urea cycle, thereby increasing its availability for NOS.[3] This leads to enhanced NO production, which has vasodilatory, anti-inflammatory, and anti-proliferative effects.[11]
Experimental Protocols
In Vitro Arginase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available arginase activity assay kits and is suitable for determining the IC₅₀ of ABH. The assay measures the amount of urea produced from the hydrolysis of L-arginine.
Materials:
-
Recombinant human arginase I or II
-
Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)
-
L-arginine solution (substrate)
-
ABH (inhibitor) dissolved in a suitable solvent (e.g., water or DMSO)
-
Urea colorimetric detection reagents (e.g., containing α-isonitrosopropiophenone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the arginase enzyme in Arginase Assay Buffer at 37°C for 10-15 minutes to ensure activation by manganese ions.
-
Inhibitor Preparation: Prepare serial dilutions of ABH in the assay buffer. A solvent control (buffer with the same concentration of DMSO or water) should also be prepared.
-
Reaction Setup:
-
To the wells of a 96-well plate, add a fixed amount of the activated arginase enzyme.
-
Add the serially diluted ABH or solvent control to the respective wells.
-
Include a "no enzyme" control well containing only the assay buffer.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Initiate Reaction: Add the L-arginine solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes) during which the reaction proceeds linearly.
-
Stop Reaction & Color Development: Stop the reaction by adding the urea colorimetric reagents. This often involves an acidic solution which also facilitates the color reaction. Heat the plate as required by the specific reagent instructions (e.g., 90-100°C for 30-60 minutes).
-
Measurement: After cooling to room temperature, measure the absorbance at the appropriate wavelength (e.g., 540-570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each ABH concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the ABH concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vivo Applications and Effects
In vivo studies have demonstrated the therapeutic potential of ABH. For instance, chronic oral administration of ABH has been shown to improve erectile function in aged rats by increasing NO bioavailability in cavernosal tissue.[12][13] It has also been investigated for its role in modulating the immune response in cancer models by targeting arginase expressed by myeloid-derived suppressor cells (MDSCs).[5] In rodent models of COPD, ABH inhibits LPS-induced increases in pulmonary IL-8, neutrophils, and airway fibrosis.
Conclusion
This compound is a powerful and specific tool for the study of arginase function and a promising scaffold for the development of therapeutic agents. Its ability to competitively inhibit both arginase isoforms leads to a significant modulation of the L-arginine metabolic pathways, most notably shunting the substrate towards the production of nitric oxide. The detailed kinetic data and experimental protocols provided in this guide serve as a valuable resource for researchers in academia and industry who are investigating the roles of arginase in health and disease. Further research into the pharmacokinetics and isoform selectivity of ABH derivatives will be crucial for its translation into clinical applications.[14]
References
- 1. assaygenie.com [assaygenie.com]
- 2. Synthesis of Arginase Inhibitors: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biochain.com [biochain.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. content.abcam.com [content.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. [Mechanisms of nitric oxide synthesis and action in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stackoverflow.com [stackoverflow.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
The Structure-Activity Relationship of 2(S)-Amino-6-boronohexanoic Acid: A Technical Guide for Arginase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of 2(S)-Amino-6-boronohexanoic acid (ABH) and its derivatives as potent inhibitors of arginase. Elevated arginase activity is implicated in various pathological conditions, including cancer, cardiovascular diseases, and inflammatory disorders, by depleting L-arginine, a substrate required for nitric oxide synthesis and T-cell function. The development of small molecule arginase inhibitors, with ABH as a key pharmacophore, represents a promising therapeutic strategy. This guide provides a comprehensive overview of the SAR, detailed experimental protocols for inhibitor evaluation, and visual representations of the relevant biological pathways to aid in the rational design of next-generation arginase inhibitors.
Structure-Activity Relationship of ABH Analogs
The inhibitory potency of ABH analogs against arginase is highly dependent on the nature of substituents at the α-carbon (Cα) of the amino acid backbone. The core ABH structure, featuring a boronic acid moiety that mimics the tetrahedral transition state of L-arginine hydrolysis, provides a robust scaffold for inhibitor design.[1] Modifications at the Cα position have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties.
Key SAR observations for Cα-substituted ABH derivatives are summarized in the table below. The data indicates that substitution at the alpha position is generally well-tolerated and can lead to improved inhibitory activity against both human arginase I (hARG1) and arginase II (hARG2).
| Compound | R Group (Substitution at Cα) | hARG1 IC50 (nM) | hARG2 IC50 (nM) | hARG1 Ki (nM) | hARG2 Ki (nM) |
| ABH | H | 800 | 1450 | - | 8.5[2], 250 (pH 7.5)[1][2] |
| Analog 1 | 2-pyrrolidin-1-ylethyl | 320 | - | - | - |
| Analog 2 | 2-piperidin-1-ylethyl | 19000 | 300000 | - | - |
| (2R)-ABH | H (R-enantiomer) | 1450 | 8000 | - | - |
| Analog 3 | CH3 | - | - | 230 | 1100 |
| Analog 4 | CH2CH3 | - | - | 340 | 1400 |
| Analog 5 | CH2CH2CH3 | - | - | 190 | 980 |
| Analog 6 | CH2-phenyl | - | - | 350 | 1600 |
| Analog 7 | CH2CH2-pyrrolidine | - | - | 32 | 190 |
| Analog 8 | CH2CH2-piperidine | - | - | 19 | 300 |
| Analog 9 | CH2CH2-morpholine | - | - | 45 | 450 |
Note: IC50 and Ki values are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
The evaluation of arginase inhibitors requires robust and reproducible experimental protocols. The most common method for determining arginase activity is a colorimetric assay that measures the amount of urea (B33335) produced from the hydrolysis of L-arginine.
Colorimetric Arginase Inhibition Assay
This protocol is adapted from commercially available kits and published literature.
1. Materials and Reagents:
-
Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)
-
L-Arginine Solution (Substrate)
-
Urea Standard Solution
-
Color Reagent A (e.g., α-isonitrosopropiophenone in acid)
-
Color Reagent B (e.g., diacetyl monoxime in acid)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Purified human arginase I or II
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~540 nm
2. Assay Procedure:
-
Reagent Preparation: Prepare all reagents and warm to the assay temperature (typically 37°C).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme and Inhibitor Pre-incubation:
-
To each well of a 96-well plate, add 25 µL of the diluted test compound or vehicle control (for no inhibitor and positive control wells).
-
Add 25 µL of the purified arginase enzyme solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the L-arginine solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 100 µL of the Color Reagent A.
-
Add 100 µL of the Color Reagent B to each well.
-
Mix thoroughly and incubate the plate at 95-100°C for 30-45 minutes for color development.
-
-
Absorbance Measurement:
-
Cool the plate to room temperature.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a urea standard curve by plotting the absorbance values of the urea standards against their known concentrations.
-
Determine the concentration of urea produced in each sample well from the standard curve.
-
Calculate the percentage of inhibition for each test compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving arginase and a typical workflow for SAR studies.
Figure 1: Simplified diagram of the L-arginine metabolic pathways.
Figure 2: A typical workflow for a structure-activity relationship study.
Conclusion
The development of potent and selective arginase inhibitors holds significant therapeutic promise. A thorough understanding of the structure-activity relationship of lead compounds like this compound is paramount for the rational design of new chemical entities with improved pharmacological profiles. This guide provides a foundational resource for researchers in this field, offering a compilation of SAR data, detailed experimental protocols, and visual aids to facilitate further drug discovery efforts. The continued exploration of the chemical space around the ABH scaffold, guided by the principles outlined herein, is expected to yield novel and effective arginase inhibitors for a range of diseases.
References
Synthesis of 2(S)-Amino-6-boronohexanoic Acid: A Technical Guide for Researchers
An in-depth guide to the synthesis of the potent arginase inhibitor, 2(S)-Amino-6-boronohexanoic acid (ABH), tailored for researchers, scientists, and professionals in drug development.
This compound (ABH) is a potent and specific inhibitor of arginase, an enzyme that plays a crucial role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea.[1][2][3] By competing with L-arginine, ABH can modulate the production of nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation and immune responses.[1] This inhibitory activity makes ABH a valuable tool in research and a potential therapeutic agent for conditions associated with endothelial dysfunction and other pathologies where arginase activity is upregulated.[3][4][5][6] This guide provides a comprehensive overview of the synthesis of ABH, focusing on a high-yield, three-step process, and includes detailed experimental protocols and comparative data of different synthetic routes.
Comparative Analysis of Synthetic Routes
Several methods for the synthesis of ABH have been reported in the literature, with significant variations in overall yield and complexity. The following table summarizes the key quantitative data from two notable synthetic approaches.
| Starting Material | Key Strategy | Number of Steps | Overall Yield | Reference |
| 2(S)-N-(tert-butyloxycarbonyl)glutamic acid tert-butyl ester | Stepwise elaboration of the amino acid side chain | 8 | 1.3% | [1] |
| Glycine (B1666218) | Alkylation of a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary (BPB) | 3 | 50% | [1][7] |
High-Yield Synthesis of this compound
An improved and efficient three-step synthesis of ABH has been developed, affording the final product in a high overall yield of 50%.[1][7] This method utilizes the alkylation of a nickel(II) complex of the Schiff base of glycine and (S)-2-[N'-(N-benzylprolyl)amino]benzophenone (BPB) as the key step for asymmetric induction.[1]
Experimental Workflow
The following diagram illustrates the workflow for the high-yield synthesis of ABH.
Caption: Workflow for the three-step synthesis of ABH.
Detailed Experimental Protocols
The following protocols are based on the high-yield synthesis method.[1]
Step 1: Preparation of the Ni(II) Complex of the Schiff Base of Glycine and (S)-2-[N'-(N-benzylprolyl)amino]benzophenone (BPB)
A detailed procedure for the preparation of the starting chiral nickel complex can be found in the work of Belokon et al.
Step 2: Alkylation of the Glycine-BPB-Ni(II) Complex
-
To a solution of the Glycine-BPB-Ni(II) complex in dimethylformamide (DMF), add powdered potassium hydroxide (B78521) (KOH).
-
Stir the mixture vigorously at room temperature.
-
Add a solution of pinacol 4-bromobutylboronate in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for the specified time.
-
After the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extract with dichloromethane (B109758) (CH₂Cl₂).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alkylated complex.
-
The diastereomeric ratio of the product can be determined by HPLC analysis. Recrystallization can be performed to improve the diastereomeric excess.[1]
Step 3: Hydrolysis and Purification of this compound (ABH)
-
Dissolve the alkylated complex in methanol (B129727) (MeOH).
-
Add the methanolic solution to a solution of hydrochloric acid (HCl) at 60 °C.
-
Reflux the mixture for 3 hours.[1]
-
Cool the reaction mixture to room temperature and evaporate the solvent in vacuo.
-
Add water and adjust the pH to 9-10 with concentrated ammonium hydroxide (NH₄OH).
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary, BPB.[1]
-
The aqueous phase containing crude ABH as the ammonium salt is then concentrated and purified by ion-exchange chromatography.
Mechanism of Arginase Inhibition
ABH acts as a transition-state analogue inhibitor of arginase.[1] The boronic acid moiety is crucial for its inhibitory activity. The boron atom is attacked by the metal-bridging hydroxide ion in the active site of arginase, forming a tetrahedral boronate species that mimics the proposed tetrahedral intermediate of the natural L-arginine hydrolysis.[1][3]
Caption: Inhibition of arginase by ABH.
This technical guide provides a foundational understanding of the synthesis and mechanism of action of this compound. The detailed protocols and comparative data are intended to assist researchers in the efficient preparation of this valuable arginase inhibitor for their scientific investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 4. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of new omega-borono-alpha-amino acids as rat liver arginase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Arginase Inhibitor 2(S)-Amino-6-boronohexanoic Acid (ABH): A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2(S)-Amino-6-boronohexanoic acid (ABH) is a potent, orally active, and selective inhibitor of the arginase enzyme. By competing with the endogenous substrate L-arginine, ABH effectively modulates the production of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological processes. This technical guide provides a comprehensive overview of the biological activity of ABH, with a focus on its mechanism of action, quantitative enzyme inhibition data, and its effects on key signaling pathways. Detailed experimental protocols for assessing arginase activity and nitric oxide production are also provided to facilitate further research and development in this area.
Introduction
Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). In mammals, two isoforms of arginase exist: arginase I (cytosolic) and arginase II (mitochondrial). While arginase plays a crucial role in the urea cycle, its activity also directly impacts the bioavailability of L-arginine for nitric oxide synthase (NOS). NOS utilizes L-arginine to produce nitric oxide, a key regulator of vascular tone, neurotransmission, and immune responses.
In various pathological conditions, including cardiovascular diseases, erectile dysfunction, and certain cancers, elevated arginase activity leads to a depletion of the L-arginine pool available for NOS, resulting in decreased NO production and endothelial dysfunction. This compound (ABH) has emerged as a valuable pharmacological tool and potential therapeutic agent due to its ability to competitively inhibit arginase, thereby restoring L-arginine levels for NO synthesis.
Mechanism of Action
ABH is a structural analog of L-arginine. Its boronic acid moiety is crucial for its inhibitory activity. The boron atom in ABH acts as a Lewis acid and forms a stable tetrahedral complex with the hydroxide (B78521) ion that bridges the two manganese ions in the active site of arginase. This mimics the transition state of the natural substrate L-arginine, leading to potent and competitive inhibition of the enzyme. By blocking the active site, ABH prevents the hydrolysis of L-arginine, thus increasing its availability for nitric oxide synthase.
Quantitative Inhibition Data
The inhibitory potency of ABH against different arginase isoforms has been quantified in several studies. The following table summarizes the key inhibition constants (Ki), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50) reported in the literature.
| Arginase Isoform | Inhibition Parameter | Value | pH | Reference |
| Human Arginase I (hARG-1) | Kd | 5 nM | - | [1] |
| Human Arginase II (hARG-2) | Ki | 8.5 nM | 9.5 | [2] |
| Human Arginase II (hARG-2) | Ki | 0.25 µM (250 nM) | 7.5 | [2] |
| Rat Liver Arginase (ARG-1) | IC50 | 0.8 µM (800 nM) | - | [1] |
Note: The inhibitory potency of ABH is pH-dependent, with higher potency observed at a more alkaline pH.
Signaling Pathways and Experimental Workflows
The primary biological effect of ABH is the enhancement of nitric oxide production through the inhibition of arginase. This can be visualized in the following signaling pathway.
Caption: Mechanism of ABH-induced nitric oxide production.
The experimental workflow for evaluating the inhibitory effect of ABH on arginase activity and its downstream consequences typically involves a series of in vitro and cell-based assays.
Caption: General workflow for assessing ABH activity.
Experimental Protocols
Arginase Activity Assay (Colorimetric Method)
This protocol is a generalized method for determining arginase activity in biological samples and for assessing the inhibitory potential of compounds like ABH.
Materials:
-
L-Arginine solution (0.5 M, pH 9.7)
-
Maleate buffer (0.5 M, pH 7.5)
-
MnCl2 solution (10 mM)
-
Urea standards (0-10 µg)
-
α-Isonitrosopropiophenone (ISPF) solution (9% in absolute ethanol)
-
Acid mixture (H2SO4:H3PO4:H2O at a 1:3:7 ratio)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Activate the arginase in the sample lysate by heating with MnCl2 at 55-60°C for 10 minutes.
-
Reaction Initiation: Add L-arginine solution to the activated enzyme to start the hydrolysis reaction. For inhibition studies, pre-incubate the enzyme with varying concentrations of ABH for a specified time before adding the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for an appropriate time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the acid mixture.
-
Urea Quantification:
-
Add ISPF solution to each well.
-
Heat the plate at 100°C for 45 minutes to allow for color development.
-
Cool the plate to room temperature for 30 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the urea concentration in each sample by comparing the absorbance to the urea standard curve. Arginase activity is expressed as units/mg of protein, where one unit of activity is defined as the amount of enzyme that produces 1 µmol of urea per minute. For inhibition studies, calculate the IC50 value of ABH by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Nitric Oxide Production Measurement (Griess Assay)
This protocol measures nitrite (B80452) (a stable breakdown product of NO) in cell culture supernatants as an indicator of nitric oxide production.
Materials:
-
Cell culture medium
-
Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standards (0-100 µM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate endothelial cells (e.g., HUVECs) in a 96-well plate and grow to confluence.
-
Treat the cells with various concentrations of ABH for a specified period (e.g., 24 hours). Include appropriate controls (untreated cells, vehicle control).
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Add an equal volume of the Griess Reagent to each supernatant sample and the nitrite standards in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve. The results can be expressed as the fold change in NO production compared to the control group.
Conclusion
This compound is a well-characterized and potent inhibitor of arginase. Its ability to increase the bioavailability of L-arginine for nitric oxide synthase makes it an invaluable tool for studying the physiological and pathological roles of the L-arginine/NO pathway. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of ABH and other arginase inhibitors in a variety of disease models. Future research should continue to investigate the in vivo efficacy, pharmacokinetics, and safety profile of ABH to pave the way for its potential clinical applications.
References
In Vitro Characterization of 2(S)-Amino-6-boronohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2(S)-Amino-6-boronohexanoic acid (ABH) is a potent and specific inhibitor of arginase, a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1][2] There are two isoforms of arginase in mammals, arginase I (cytoplasmic) and arginase II (mitochondrial), which differ in their tissue distribution and subcellular localization. Arginase plays a crucial role in the urea cycle and is implicated in various physiological and pathological processes, including immune regulation and cardiovascular function.[2][3] By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase can modulate the production of nitric oxide (NO), a key signaling molecule.[2][3] Consequently, arginase inhibitors like ABH are valuable tools for investigating the roles of arginase and have therapeutic potential in conditions associated with endothelial dysfunction, immune suppression, and cancer.[2][4][5] This technical guide provides an in-depth overview of the in vitro characterization of ABH, including its inhibitory activity, mechanism of action, and cellular effects, along with detailed experimental protocols.
Biochemical Characterization: Arginase Inhibition
ABH is a synthetic amino acid analog that acts as a transition-state inhibitor of both arginase I and arginase II.[2][3] The boronic acid moiety of ABH interacts with the binuclear manganese center in the active site of the enzyme, mimicking the tetrahedral intermediate of the arginine hydrolysis reaction.[2]
Quantitative Inhibition Data
The inhibitory potency of ABH against human arginase I (hARG1) and human arginase II (hARG2) has been determined in various studies. The data is summarized in the table below.
| Parameter | Arginase Isoform | Value | pH | Conditions | Reference |
| Ki | hARG2 | 8.5 nM | 9.5 | Slow-binding inhibition | [1][3][6] |
| Ki | Arginase I | 0.11 µM | - | - | [2] |
| Ki | Arginase II | 0.25 µM | 7.5 | Classical, competitive inhibition | [2][3] |
| IC50 | hARG1 | 223 nM | - | - | [7] |
| IC50 | hARG2 | 509 nM | - | - | [7] |
| IC50 | Rat Liver Arginase | 0.8 µM | - | - | [1] |
| IC50 | Arginase I | 0.14 ± 0.01 µM | - | 3 mM L-arginine | [8] |
Experimental Protocol: In Vitro Arginase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of ABH on arginase. The assay measures the amount of urea produced from the enzymatic reaction of arginase with L-arginine.
Materials
-
Recombinant human arginase I or II
-
L-arginine solution
-
Tris-HCl buffer (50 mM, pH 8.0)
-
MnCl2 solution (10 mM)
-
This compound (ABH)
-
Urea Assay Reagent (containing α-isonitrosopropiophenone)
-
Sulfuric acid/Phosphoric acid solution
-
96-well microplate
-
Microplate reader
Procedure
-
Enzyme Activation: Pre-incubate the arginase enzyme with 1 mM MnCl2 in Tris-HCl buffer for 10 minutes at 37°C to ensure maximal activity.
-
Inhibitor Preparation: Prepare a serial dilution of ABH in the assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add the activated arginase enzyme to each well.
-
Add the different concentrations of ABH to the respective wells.
-
Include a control group with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
-
Initiate Reaction: Add the L-arginine substrate to each well to start the reaction. The final concentration of L-arginine should be close to its Km value.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.
-
Stop Reaction: Stop the reaction by adding the sulfuric acid/phosphoric acid solution.
-
Color Development: Add the Urea Assay Reagent to each well and incubate at 95°C for 30 minutes for color development.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each ABH concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Characterization
The in vitro effects of ABH extend beyond purified enzyme inhibition and have significant consequences in cellular models, primarily through the modulation of L-arginine metabolism.
Modulation of T-Cell Proliferation and Activation
Arginine is an essential amino acid for T-lymphocyte proliferation and function.[4][9] Myeloid-derived suppressor cells (MDSCs) and some tumor cells express high levels of arginase, leading to the depletion of L-arginine in the microenvironment and subsequent suppression of T-cell responses.[4][5] ABH can reverse this immunosuppressive effect.
-
Reversal of T-Cell Suppression: In co-culture systems of T-cells with arginase-expressing cells (e.g., neutrophils or MDSCs), ABH has been shown to restore T-cell proliferation that was suppressed by arginine depletion.[4][5]
-
Enhanced T-Cell Activation: Inhibition of arginase by ABH can lead to hyperactivation of T-cells, characterized by increased proliferation and production of pro-inflammatory cytokines.[4][5]
Experimental Protocol: T-Cell Proliferation Assay
This protocol outlines a method to assess the effect of ABH on T-cell proliferation in the presence of arginase-producing cells.
Materials
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Arginase-expressing cells (e.g., human polymorphonuclear neutrophils - PMNs)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or phytohemagglutinin)
-
This compound (ABH)
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
96-well cell culture plate
-
Flow cytometer or liquid scintillation counter
Procedure
-
Cell Preparation: Isolate PBMCs or T-cells and PMNs from healthy donor blood.
-
Co-culture Setup:
-
Culture PMNs in a 96-well plate at a desired density.
-
Add different concentrations of ABH to the PMN cultures.
-
Incubate for a period to allow for arginase release and L-arginine depletion (e.g., 24 hours).
-
Prepare supernatants from these PMN cultures.
-
-
T-Cell Staining and Activation:
-
Label T-cells with a proliferation dye like CFSE.
-
Add the labeled T-cells to a new 96-well plate.
-
Add the prepared PMN supernatants to the T-cell cultures.
-
Stimulate T-cells with anti-CD3/CD28 beads.
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Proliferation Measurement:
-
CFSE Dilution: Analyze the dilution of the CFSE dye in the T-cell population using a flow cytometer. Proliferation is indicated by a decrease in fluorescence intensity.
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine to the cultures for the final 18 hours of incubation. Harvest the cells and measure the incorporation of radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Quantify T-cell proliferation in the different conditions (with and without ABH) to determine the effect of arginase inhibition.
Modulation of Nitric Oxide Production
By inhibiting arginase, ABH increases the bioavailability of L-arginine for nitric oxide synthase (NOS), thereby promoting the production of nitric oxide (NO).[2][3] This is particularly relevant in endothelial cells, where NO plays a critical role in vasodilation and vascular health.
-
Increased NO Production: In cellular models of endothelial dysfunction, ABH has been shown to restore NO production.[6]
-
Reduced Inflammatory Responses: By promoting NO production, ABH can reduce the expression of inflammatory molecules such as ICAM-1 and VCAM-1.[6]
Conclusion
This compound is a well-characterized, potent inhibitor of both arginase I and II. Its in vitro characterization demonstrates a clear mechanism of action and significant effects on cellular pathways that are dependent on L-arginine metabolism. The detailed protocols provided in this guide offer a framework for researchers to further investigate the biochemical and cellular effects of ABH and other arginase inhibitors in various experimental models. The ability of ABH to modulate immune responses and nitric oxide production underscores its importance as a research tool and its potential as a therapeutic agent.
References
- 1. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 3. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Streptococcal Arginine Deiminase Inhibits T Lymphocyte Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2(s)-Amino-6-boronohexanoic acid (ABH)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2(s)-Amino-6-boronohexanoic acid (ABH) is a potent and specific inhibitor of both arginase-I and arginase-II isoforms.[1][2][3] Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[2] By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase plays a crucial role in regulating nitric oxide (NO) production.[1][4] ABH functions as a transition-state analogue of L-arginine, where the guanidinium (B1211019) group is replaced by a boronic acid moiety.[2][4] This inhibition increases the bioavailability of L-arginine for NOS, thereby enhancing NO production.[4][5] Consequently, ABH holds therapeutic potential for various cardiovascular and endothelial disorders associated with decreased NO bioavailability, such as erectile dysfunction and hypertension.[1][4][6]
Physicochemical Properties of ABH Hydrochloride
| Property | Value |
| Synonyms | This compound hydrochloride, 6-Borono-L-norleucine hydrochloride |
| Molecular Formula | C₆H₁₄BNO₄ · HCl |
| Molecular Weight | 211.45 g/mol [3] |
| CAS Number | 194656-75-2[3] |
| Appearance | White to beige powder[3] |
| Solubility | 20 mg/mL in water[3] |
| Storage Temperature | 2-8°C, desiccated[3] |
Mechanism of Action and Signaling Pathway
ABH is a competitive inhibitor of arginase.[1] Arginase and nitric oxide synthase (NOS) share L-arginine as a substrate. Arginase converts L-arginine into L-ornithine and urea, which is a key step in the urea cycle and polyamine synthesis.[2] NOS metabolizes L-arginine to produce L-citrulline and nitric oxide (NO), a critical signaling molecule in vasodilation.[7] By inhibiting arginase, ABH reduces the consumption of L-arginine, making it more available for NOS. This leads to increased NO production, which can restore endothelial function.[4]
References
- 1. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABH = 98 HPLC 194656-75-2 [sigmaaldrich.com]
- 4. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 5. Mammalian Arginase Inhibitory Activity of Methanolic Extracts and Isolated Compounds from Cyperus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 2(S)-Amino-6-boronohexanoic acid (ABH) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2(S)-Amino-6-boronohexanoic acid (ABH) is a potent and specific, orally active inhibitor of arginase, a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1][2][3] There are two primary isoforms of this enzyme in mammals, Arginase I (ARG1) and Arginase II (ARG2), which differ in their tissue distribution and subcellular localization but are functionally similar.[2][4] By competing with Nitric Oxide Synthase (NOS) for their common substrate, L-arginine, arginase plays a critical role in regulating nitric oxide (NO) bioavailability.[5] Upregulated arginase activity is implicated in various pathological conditions, including cardiovascular diseases, cancer, and inflammatory disorders, by depleting L-arginine pools required for NO production and immune cell function.[5][6]
ABH serves as a critical research tool for investigating the physiological and pathophysiological roles of arginase in various in vitro models. Its ability to restore L-arginine availability for NOS makes it invaluable for studies in endothelial dysfunction, immunology, and oncology.[3][5] These application notes provide a comprehensive overview of ABH's mechanism, key applications with quantitative data, and detailed protocols for its use in cell culture.
Mechanism of Action
The primary mechanism of ABH is the competitive inhibition of arginase. L-arginine is a crucial amino acid that serves as a substrate for two key enzymes: Arginase and Nitric Oxide Synthase (NOS).[7]
-
Arginase Pathway: Arginase converts L-arginine into L-ornithine and urea. L-ornithine is a precursor for polyamines, which are essential for cell proliferation and collagen synthesis.[8]
-
NOS Pathway: NOS metabolizes L-arginine to produce nitric oxide (NO) and L-citrulline. NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[7][9]
In disease states such as cancer or inflammation, arginase is often overexpressed, leading to L-arginine depletion.[6][10] This substrate limitation impairs NO production by NOS and suppresses T-cell proliferation, thereby promoting pathology.[2][10] ABH, as a boronic acid analog of L-arginine, binds to the arginase active site with high affinity, blocking its catalytic activity.[5] This inhibition increases the bioavailability of L-arginine for the NOS pathway, restoring NO production and modulating downstream cellular responses.[1]
Key Applications and Quantitative Data
ABH is utilized across various research fields to study the impact of arginase inhibition on cellular functions.
-
Cardiovascular Research: In models of endothelial dysfunction, ABH helps maintain NO production, reduce the expression of inflammatory molecules (ICAM-1, VCAM-1, MCP-1), and inhibit monocyte adhesion in endothelial cells.[1] It also inhibits angiotensin II-induced proliferation of aortic smooth muscle cells.[1]
-
Oncology and Immunology: The tumor microenvironment is often characterized by high arginase activity from myeloid-derived suppressor cells (MDSCs), which depletes L-arginine and suppresses T-cell and NK-cell anti-tumor responses.[2][6] ABH can inhibit arginase activity in myeloid cells, thereby restoring immune cell function and attenuating tumor cell growth.[3]
-
Inflammatory Conditions: ABH is used to study inflammatory processes where arginase upregulation contributes to pathology, such as in airway hyperresponsiveness.[11]
The effective concentration of ABH varies depending on the cell type, experimental conditions, and specific research question.
| Parameter | Value | Cell Type / System | Application Context | Reference |
| Ki | 8.5 nM | Human Arginase II (hARG2) | Enzyme Kinetics | [1][4] |
| Kd | 5.0 nM | Human Arginase I (hARG1) | Enzyme Kinetics | [4] |
| IC50 | 0.8 µM | Rat Liver Arginase I | Enzyme Inhibition | [4] |
| IC50 | 1.39 ± 0.10 mM | Human Arginase I (hARG1) | Kit-based Enzyme Assay | [10] |
| Effective Conc. | 100 µM | Mouse Aortic Endothelial Cells | Inflammation / NO Production | [1] |
| Effective Conc. | 100 µM | Rat Aortic Smooth Muscle Cells | Cell Proliferation | [1] |
| Effective Conc. | 0.01 - 1.0 mM | Mouse Dermal Fibroblasts | Arginase Activity | [1] |
| Effective Conc. | 50 µM | Human & Murine Myeloid Cells | Immune Response / Arginase Activity | [3] |
Experimental Protocols
Protocol 1: Preparation and Storage of ABH Stock Solution
Proper preparation of ABH is critical for reproducible results. ABH is typically supplied as a hydrochloride salt, which is soluble in water.
Materials:
-
This compound hydrochloride (ABH HCl) powder
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Amount: Determine the required mass of ABH HCl to prepare a stock solution of desired concentration (e.g., 10-100 mM). The molecular weight of ABH HCl is 211.45 g/mol .
-
Dissolution: Under sterile conditions (e.g., in a biological safety cabinet), dissolve the weighed ABH HCl powder in the appropriate volume of sterile water or PBS. Vortex briefly to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use (up to 6 months). For short-term use, a 4°C storage is acceptable for up to one week.
Protocol 2: General Protocol for ABH Treatment in Cell Culture
This protocol provides a general workflow for treating adherent cells with ABH. Optimization of cell density, ABH concentration, and incubation time is recommended for each specific cell line and experiment.
Procedure:
-
Cell Seeding: Seed cells into the appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the ABH stock solution. Dilute the stock to the final desired concentrations using pre-warmed cell culture medium. It is often recommended to use serum-free or low-serum medium during treatment to avoid confounding effects, but this should be optimized.
-
Vehicle Control: Prepare a vehicle control using the same medium and the same final concentration of the solvent (e.g., water or PBS) used for the ABH stock.
-
Treatment: Carefully aspirate the existing culture medium from the cells. Gently wash once with sterile PBS if required. Add the medium containing the appropriate concentration of ABH (or vehicle control) to the wells.
-
Incubation: Return the plates to the incubator for the desired treatment period. Pre-treatment times of 1-2 hours are common for inhibiting arginase before applying a stimulus.[1]
-
Downstream Analysis: Following incubation, harvest the cells, cell lysates, or culture supernatant for subsequent analysis, such as arginase activity assays, Western blotting, or NO measurement.
Protocol 3: Arginase Activity Assay in Cell Lysates
This protocol measures arginase activity by quantifying the amount of urea produced from L-arginine.
Materials:
-
Treated and control cells from Protocol 2
-
Cell Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 µM pepstatin A, 1 µM leupeptin, 0.4% (w/v) Triton X-100
-
10 mM MnCl₂ in 10 mM Tris-HCl (pH 7.4)
-
L-arginine solution (0.5 M, pH 9.7)
-
Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone and diacetyl monoxime, or a commercial kit)
-
Urea standards
-
96-well microplate and plate reader
Procedure:
-
Cell Lysis: After ABH treatment, wash cells with cold PBS and lyse them by adding 100-200 µL of lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Enzyme Activation: Transfer 25 µL of lysate to a new tube. Add 25 µL of the MnCl₂ solution. Heat the mixture at 55-60°C for 10 minutes to activate arginase.
-
Arginine Hydrolysis: Initiate the reaction by adding 25 µL of 0.5 M L-arginine solution to each sample. Incubate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 400 µL of an acid mixture (e.g., H₂SO₄:H₃PO₄:H₂O at 1:3:7 ratio).
-
Urea Detection: Add 25 µL of a colorimetric reagent (e.g., α-isonitrosopropiophenone) to each sample. Heat at 100°C for 45 minutes. Allow to cool in the dark for 10 minutes.
-
Measurement: Transfer 200 µL of each sample to a 96-well plate. Measure the absorbance at 540 nm.
-
Calculation: Calculate the urea concentration in each sample by comparing its absorbance to a urea standard curve. Normalize the arginase activity to the total protein concentration of the lysate (e.g., in µmol urea/min/mg protein).
Protocol 4: Measurement of Nitric Oxide (NO) Production via Griess Assay
This assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
Materials:
-
Culture supernatant from treated and control cells
-
Griess Reagent Kit (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standards
-
96-well microplate and plate reader
Procedure:
-
Sample Collection: After treating cells with ABH (and any stimulus, if applicable), carefully collect the culture supernatant. Centrifuge at 300 x g for 5 minutes to remove any detached cells.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium used for the experiment.
-
Assay: Add 50-100 µL of supernatant and standards to separate wells of a 96-well plate.
-
Griess Reaction: Add the Griess reagent components to each well according to the manufacturer's instructions (this is typically a two-step addition or a combined reagent).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A magenta color will develop in the presence of nitrite.
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculation: Subtract the background absorbance (medium only) and determine the nitrite concentration in the samples by comparing to the standard curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boronic acid-based arginase inhibitors in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of human arginase I at 1.29-Å resolution and exploration of inhibition in the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Arginase inhibition by rhaponticin increases L-arginine concentration that contributes to Ca2+-dependent eNOS activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acid supplementation and impact on immune function in the context of exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Arginase inhibition protects against allergen-induced airway obstruction, hyperresponsiveness, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of 2(S)-Amino-6-boronohexanoic Acid (ABH) in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
2(S)-Amino-6-boronohexanoic acid (ABH) is a potent and specific inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to L-ornithine and urea.[1][2] By blocking arginase, ABH effectively increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO).[3][4] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Consequently, ABH has been investigated in numerous murine models to explore its therapeutic potential in conditions associated with arginase upregulation and NO deficiency, such as wound healing, bacterial infections, cardiovascular diseases, and cancer.[1][3][4][5]
These application notes provide a summary of quantitative data from in vivo mouse studies, detailed experimental protocols, and visualizations of the key pathways and workflows associated with the administration of ABH.
Mechanism of Action: Arginase Inhibition
Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. In pathological conditions, upregulated arginase activity can deplete L-arginine pools, thereby limiting NOS activity and subsequent NO production. ABH competitively inhibits both isoforms of arginase (Arginase 1 and Arginase 2), shunting L-arginine metabolism towards the NOS pathway.[2][6] This leads to increased NO production, which mediates various downstream physiological effects.[7]
Caption: ABH inhibits arginase, increasing L-arginine for NO production.
Data Presentation: In Vivo Dosages and Effects
The administration of ABH in mice varies significantly depending on the experimental model and desired outcome. The following tables summarize quantitative data from various studies.
Table 1: ABH Administration in Murine Models of Infection and Inflammation
| Animal Model | Administration Route | Dosage & Schedule | Key Findings | Reference |
| Pseudomonas aeruginosa Pneumonia | Intraperitoneal (i.p.) | 100 µg in 0.3 ml PBS; 4 injections at 24, 48, 60, and 70 hours post-infection | Increased pulmonary NO formation; significantly decreased L-ornithine and increased L-arginine in lung homogenates. | [3] |
| Allergic Airway Disease | Inhalation | 0.5 hour before and 8 hours after allergen challenge | Acutely reversed airway hyperresponsiveness (AHR) to histamine. | [8] |
| LPS-induced COPD model | Not specified | Not specified | Inhibits increases in pulmonary IL-8, neutrophils, and goblet cells. |
Table 2: ABH Administration in Murine Models of Tissue Repair and Cardiovascular Disease
| Animal Model | Administration Route | Dosage & Schedule | Key Findings | Reference |
| Full-thickness dorsal excisional wound | Topical | Applied every 8 hours for 14 days | Significantly increased rate of wound closure by 21% at day 7; increased granulation tissue and NO metabolites. | [1] |
| Obesity-related Type 2 Diabetes | Oral (in drinking water) | 10 mg/kg/day for 6 months | Improved endothelial function, reduced aortic stiffness and fibrosis. | [4] |
| Visceral Adipose Tissue (VAT) Inflammation | Oral (in drinking water) | 10 mg/kg once daily | Reduced inflammation, inflammatory monocyte infiltration, and M1 macrophage polarization in VAT. | [4] |
| Congenital Diaphragmatic Hernia (rat model) | Subcutaneous (osmotic pump) | 400 µ g/day | Preserved fetal lung volume and improved lung morphology. | [4] |
| Chronic Intermittent Hypoxia-induced Hypertension (rat model) | Subcutaneous (osmotic pump) | 400 µg/kg/day for 21 days | Reduced mean arterial blood pressure and improved vascular reactivity. | [4] |
| Age-related Erectile Dysfunction (rat model) | Oral (in drinking water) | ~400 µ g/rat daily for 25 days | Significantly improved erectile responses to cavernous nerve stimulation. | [9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols derived from published studies for key applications of ABH in mice.
General Experimental Workflow
A typical in vivo study involving ABH administration follows a structured workflow from preparation to analysis.
Caption: Standard workflow for in vivo studies using ABH in mice.
Protocol 1: Systemic ABH Administration in a Murine Pneumonia Model
This protocol is adapted from a study investigating the effect of arginase inhibition on pulmonary L-arginine metabolism during Pseudomonas pneumonia.[3]
1. Animal Model:
-
Species: C57BL/6 mice.
2. Induction of Pneumonia:
-
Anesthetize mice appropriately.
-
Instill a suspension of P. aeruginosa (e.g., 2x10^6 CFU of PAO-1) in a small volume (40-50 µl) directly into the trachea.
3. Preparation of ABH Solution:
-
Dissolve this compound (ABH) in sterile phosphate-buffered saline (PBS).
-
For a 100 µg dose per mouse, prepare a stock solution at a concentration of 333 µg/ml to inject a volume of 0.3 ml.
4. Administration Protocol:
-
Administer a total of four intraperitoneal (i.p.) injections.[3]
-
Inject 100 µg of ABH (in 0.3 ml PBS) at 24, 48, 60, and 70 hours following the bacterial instillation.[3]
-
The control group receives i.p. injections of the vehicle (0.3 ml PBS) on the same schedule.
5. Monitoring and Sample Collection:
-
Monitor the body weight of the mice daily.
-
At 72 hours post-infection, anesthetize the mice and collect blood via intracardial puncture.
-
Harvest lungs and other relevant organs for analysis.
6. Downstream Analysis:
-
Prepare lung homogenates to measure arginase activity, amino acid concentrations (L-arginine, L-ornithine, L-citrulline) via techniques like HPLC, and cytokine levels.
Protocol 2: Topical ABH Administration for Wound Healing
This protocol is based on a study evaluating the role of arginase function in excisional wound healing.[1]
1. Animal Model:
-
Species: C57BL/6 mice, 9-11 weeks old.[4]
2. Excisional Wound Creation:
-
Anesthetize the mouse and shave the dorsal surface.
-
Create a full-thickness excisional wound using a sterile biopsy punch.
3. Preparation of ABH Solution:
-
Prepare a solution of ABH in sterile saline. The exact concentration should be determined based on the volume to be applied.
4. Administration Protocol:
-
Topically apply the ABH solution directly onto the wound bed.
-
Administer the treatment every 8 hours for a duration of 14 days post-surgery.[1]
-
The control group receives topical application of saline vehicle on the same schedule.
5. Monitoring and Analysis:
-
Estimate the rate of wound closure planimetrically at set time points (e.g., daily or every other day).
-
At the end of the experiment (or at intermediate time points), euthanize the mice and harvest the wound tissue.
-
Analyze the tissue for arginase activity, nitric oxide metabolites (NOx), and perform histological evaluation for re-epithelialization and myofibroblast presence (e.g., α-smooth muscle actin staining).[1]
References
- 1. Arginase inhibition promotes wound healing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Arginase Inhibition on Pulmonary L-Arginine Metabolism in Murine Pseudomonas Pneumonia | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Biochemistry, pharmacology, and in vivo function of arginases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginase inhibition by rhaponticin increases L-arginine concentration that contributes to Ca2+-dependent eNOS activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginase inhibition protects against allergen-induced airway obstruction, hyperresponsiveness, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Chronic oral administration of the arginase inhibitor this compound (ABH) improves erectile function in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Oral Administration of the Arginase Inhibitor this compound (ABH) Improves Erectile Function in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arginase Activity Assay Using 2(S)-Amino-6-boronohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining arginase activity and its inhibition by 2(S)-Amino-6-boronohexanoic acid (ABH), a potent and specific arginase inhibitor. The protocols are designed for use in basic research and drug development settings.
Introduction to Arginase and its Inhibition
Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1] This is the final step in the urea cycle, a critical pathway for the detoxification of ammonia.[2] Two isoforms of arginase exist in mammals: Arginase I, a cytosolic enzyme predominantly found in the liver, and Arginase II, a mitochondrial enzyme with a wider tissue distribution.[1] Increased arginase activity is associated with various pathological conditions, including cardiovascular and inflammatory diseases, making it a key target for therapeutic intervention.[3]
This compound (ABH) is a boronic acid-based transition-state analogue of L-arginine that acts as a potent inhibitor of both arginase I and arginase II.[4][5] Its ability to modulate nitric oxide production by competing with nitric oxide synthase (NOS) for their common substrate, L-arginine, has made it a valuable tool for studying the physiological and pathological roles of arginase.[4]
Principle of the Assay
The arginase activity assay is based on the enzymatic conversion of L-arginine to urea and L-ornithine. The amount of urea produced is then quantified using a colorimetric method. In the presence of an inhibitor like ABH, the rate of urea formation will decrease, allowing for the determination of the inhibitor's potency.
Quantitative Data: Inhibition of Arginase by ABH
The inhibitory potency of ABH against different arginase isoforms is summarized in the table below. This data is critical for designing experiments and interpreting results.
| Arginase Isoform | Inhibition Parameter | Value | pH | Reference |
| Human Arginase I (hARG-1) | Kd | 5 nM | Not Specified | [6] |
| Human Arginase II (hARG-2) | Ki | 8.5 nM | 9.5 | [4][6] |
| Human Arginase II (hARG-2) | Ki | 0.25 µM | 7.5 | [4] |
| Rat Liver Arginase I | IC50 | 0.8 µM | Not Specified | [6] |
Experimental Protocols
This section provides detailed protocols for sample preparation, the arginase activity assay, and an arginase inhibition assay using ABH.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. Samples such as serum, plasma, tissue homogenates, and cell lysates can be used.[1][7]
a) Tissue Homogenates:
-
Homogenize 10 mg of tissue in 100 µL of ice-cold Arginase Assay Buffer.[2]
-
Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.[2]
-
Collect the supernatant for the assay.[2]
b) Cell Lysates:
-
Harvest approximately 1 x 106 cells and wash with PBS.[7][8]
-
Lyse the cell pellet in 100 µL of lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 0.4% (w/v) Triton X-100, 1 µM pepstatin A, and 1 µM leupeptin) for 10 minutes on ice.[7][8]
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.[7][8]
c) Serum and Plasma: Note: Serum and plasma contain significant amounts of urea which can interfere with the assay.[1][7] It is recommended to remove endogenous urea using a 10 kDa molecular weight cut-off filter.[1][7]
-
Load up to 100 µL of serum or plasma into a 10 kDa spin column and dilute with water to 500 µL.[1]
-
Centrifuge at 14,000 x g for 30 minutes.[1]
-
Discard the filtrate and repeat the dilution and centrifugation steps.[1]
-
Bring the final volume of the retentate to the original sample volume with Arginase Assay Buffer.
Arginase Activity Assay Protocol
This protocol is adapted from commercially available colorimetric arginase activity assay kits.
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
-
Arginase Assay Buffer
-
L-arginine solution (Substrate)
-
Urea Standard solution
-
Colorimetric Urea Reagent (e.g., a mixture of Reagent A and Reagent B as described in commercial kits)[7]
-
Sample (prepared as described above)
Procedure:
-
Standard Curve Preparation: Prepare a series of urea standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the Urea Standard solution in Arginase Assay Buffer.[2] Add 50 µL of each standard to separate wells of the 96-well plate.
-
Sample and Blank Preparation:
-
Reaction Initiation:
-
To the "sample" wells, add 10 µL of the L-arginine solution to initiate the reaction.
-
To the "sample blank" wells, add 10 µL of Arginase Assay Buffer.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).[7][8] The incubation time may need to be optimized based on the arginase activity in the samples.[9]
-
Reaction Termination and Color Development:
-
Measurement: Read the absorbance at 430 nm or 570 nm, depending on the specific colorimetric reagent used.[2][7]
-
Calculation: Subtract the absorbance of the sample blank from the sample absorbance. Calculate the concentration of urea produced in the samples using the standard curve. Arginase activity is typically expressed as units per liter (U/L), where one unit is the amount of enzyme that converts 1 µmole of L-arginine to ornithine and urea per minute at pH 9.5 and 37°C.[1]
Arginase Inhibition Assay with ABH
This protocol is designed to determine the inhibitory effect of ABH on arginase activity.
Materials:
-
All materials listed for the Arginase Activity Assay
-
This compound (ABH) solution of known concentration
Procedure:
-
Prepare ABH Dilutions: Prepare a serial dilution of ABH in Arginase Assay Buffer to test a range of concentrations.
-
Assay Setup:
-
Prepare wells for a standard curve, a positive control (arginase activity without inhibitor), a negative control (no enzyme), and your test samples with different concentrations of ABH.
-
-
Pre-incubation with Inhibitor:
-
In the test wells, add 40 µL of your sample (containing arginase).
-
Add 10 µL of the corresponding ABH dilution to each test well.
-
To the positive control well, add 40 µL of your sample and 10 µL of Arginase Assay Buffer.
-
To the negative control well, add 40 µL of Arginase Assay Buffer.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 10 µL of the L-arginine solution to all wells except the negative control (add 10 µL of Arginase Assay Buffer to the negative control).
-
Follow Steps 4-7 of the Arginase Activity Assay Protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition for each ABH concentration compared to the positive control (activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the ABH concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Arginase Catalytic Reaction and Inhibition by ABH
Caption: Mechanism of Arginase inhibition by ABH.
Arginase Activity Assay Workflow
Caption: Workflow for the colorimetric arginase activity assay.
Arginase Inhibition Assay Workflow with ABH
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Chronic oral administration of the arginase inhibitor this compound (ABH) improves erectile function in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2(S)-Amino-6-boronohexanoic Acid in Erectile Dysfunction Research
Application Notes
Introduction
2(S)-Amino-6-boronohexanoic acid (ABH) is a potent and highly selective competitive inhibitor of arginase.[1] Arginase is an enzyme that plays a crucial role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea.[2] In the context of penile erection, nitric oxide (NO) is a key signaling molecule that mediates the relaxation of corpus cavernosum smooth muscle, leading to increased blood flow and erection.[2][3] Nitric oxide synthase (NOS) utilizes L-arginine as a substrate to produce NO.[2] Heightened expression and activity of arginase have been observed in conditions associated with erectile dysfunction (ED), including aging.[2][4][5] By competing with NOS for the common substrate L-arginine, elevated arginase activity can lead to decreased NO production and consequently, impaired erectile function.[1][3] ABH serves as a valuable research tool to investigate the physiological role of arginase in erectile function and to explore the potential of arginase inhibition as a therapeutic strategy for ED.[1]
Mechanism of Action
ABH enhances erectile function by inhibiting arginase, thereby increasing the bioavailability of L-arginine for NOS.[1][3] This leads to increased NO production, which in turn activates guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels promote smooth muscle relaxation in the corpus cavernosum, resulting in improved erectile hemodynamics.[2] Studies have shown that chronic oral administration of ABH can improve erectile function in aged rats, a well-established animal model for age-related ED.[2][4][6] Treatment with ABH has been demonstrated to decrease arginase activity in penile tissue and restore erectile responses to cavernous nerve stimulation to levels comparable to those in young, healthy animals.[2]
Data Presentation
Table 1: Effect of Chronic Oral ABH Treatment on Arginase Activity in Young and Aged Rats
| Treatment Group | Relative Arginase Activity (% of Young Control) |
| Young Control | 100% |
| Young + ABH | Not significantly different from Young Control |
| Aged Control | Significantly elevated compared to Young Control |
| Aged + ABH | Significantly decreased compared to Aged Control |
Data summarized from Segal R, et al. (2012).[2][4][6]
Table 2: Effect of Chronic Oral ABH Treatment on Erectile Function in Young and Aged Rats
| Treatment Group | Intracavernosal Pressure (ICP) / Mean Arterial Pressure (MAP) Ratio | Total Intracavernosal Pressure (ICP) |
| Young Control | Baseline | Baseline |
| Young + ABH | No significant change from Young Control | No significant change from Young Control |
| Aged Control | Significantly impaired compared to Young Control | Significantly impaired compared to Young Control |
| Aged + ABH | Significantly improved compared to Aged Control (restored to levels of Young Control) | Significantly improved compared to Aged Control |
Data summarized from Segal R, et al. (2012).[2][5]
Signaling Pathway
Caption: Nitric oxide signaling pathway in erectile function and the inhibitory role of ABH on arginase.
Experimental Protocols
In Vitro Arginase Activity Assay (Colorimetric)
This protocol is adapted from commercially available arginase activity assay kits and common laboratory practices.[7][8][9]
a. Materials:
-
Arginase Assay Buffer
-
Sample tissue (e.g., corpus cavernosum) or cell lysate
-
This compound (ABH)
-
L-arginine solution (substrate)
-
Urea standard solution
-
Reagents for urea detection (e.g., containing urease and a colorimetric probe)
-
96-well microplate
-
Microplate reader
b. Protocol:
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in ice-cold Arginase Assay Buffer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant, which contains the arginase enzyme. Determine the protein concentration of the supernatant.
-
-
Assay Setup:
-
Prepare a urea standard curve by performing serial dilutions of the urea standard solution in Arginase Assay Buffer.
-
In separate wells of a 96-well plate, add your samples, a positive control (recombinant arginase), and a negative control (assay buffer).
-
For inhibitor studies, pre-incubate the samples with varying concentrations of ABH for a specified time (e.g., 30 minutes) at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the L-arginine substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the conversion of L-arginine to urea.
-
-
Urea Detection:
-
Stop the enzymatic reaction and add the urea detection reagents to each well. These reagents typically contain urease to break down the newly formed urea and a probe that reacts to produce a colorimetric signal.
-
Incubate the plate at room temperature for a specified time to allow for color development.
-
-
Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the urea concentration in each sample by comparing the absorbance to the urea standard curve.
-
Arginase activity is expressed as the amount of urea produced per unit of time per milligram of protein.
-
For inhibitor studies, calculate the IC50 value of ABH.
-
In Vivo Study of Erectile Function in an Aged Rat Model
This protocol is based on methodologies described for studying erectile function in rodent models.[2][10][11][12]
a. Animals and Treatment:
-
Use young (e.g., 3-4 months old) and aged (e.g., 24-26 months old) male Sprague-Dawley or Wistar rats.[10]
-
Divide the animals into four groups: Young Control, Young + ABH, Aged Control, and Aged + ABH.[2]
-
Administer ABH orally, for example, mixed in drinking water, for a chronic period (e.g., 2-4 weeks).[4][6]
b. Surgical Procedure and Measurement of Erectile Function:
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine or isoflurane).
-
Make a midline abdominal incision to expose the pelvic plexus and cavernous nerve.
-
Isolate the cavernous nerve and place a bipolar stimulating electrode around it.
-
Insert a 23-gauge needle connected to a pressure transducer into the crus of the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Insert a catheter into the carotid artery to measure mean arterial pressure (MAP).
-
Allow the animal to stabilize for a period after the surgical preparation.
-
Stimulate the cavernous nerve with a graded electrical stimulus (e.g., varying frequencies and voltages).[2]
-
Record the ICP and MAP continuously using a data acquisition system.
-
Calculate the ratio of the maximal ICP to the MAP (ICP/MAP) as the primary measure of erectile function. Also, record the total ICP.[2]
-
At the end of the experiment, euthanize the animal and collect penile tissue for further analysis (e.g., arginase activity assay, immunohistochemistry).
Experimental Workflow
Caption: Workflow for in vivo assessment of erectile function in a rat model using ABH.
References
- 1. Arginase-boronic acid complex highlights a physiological role in erectile function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Oral Administration of the Arginase Inhibitor this compound (ABH) Improves Erectile Function in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. auajournals.org [auajournals.org]
- 6. Chronic oral administration of the arginase inhibitor this compound (ABH) improves erectile function in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. assaygenie.com [assaygenie.com]
- 10. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models for studying penile hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of α/β Hydrolase Domain-Containing (ABH) Proteins in Cancer Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The α/β hydrolase domain (ABH) superfamily represents a large and diverse class of enzymes that regulate numerous physiological processes, primarily through the metabolism of lipids. Recently, members of the ABH family have emerged as critical modulators of the tumor microenvironment (TME) and key regulators of anti-tumor immunity. By controlling the levels of bioactive lipids, these enzymes can influence immune cell function, proliferation, and exhaustion, making them attractive targets for novel cancer immunotherapies. This document provides detailed application notes on specific ABH proteins in immuno-oncology research, summarizes key quantitative data, and offers detailed protocols for relevant experimental workflows.
Application Note 1: Targeting Monoacylglycerol Lipases (MAGL and ABHD6) to Reverse Immune Suppression
Monoacylglycerol lipase (B570770) (MAGL) and abhydrolase domain containing 6 (ABHD6) are serine hydrolases that play a central role in degrading monoacylglycerols (MAGs), including the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] In the TME, high MAGL and/or ABHD6 activity in cancer cells or associated stromal cells leads to the depletion of 2-AG and an increase in free fatty acids, such as arachidonic acid, which can be used to produce pro-tumorigenic prostaglandins.[4][5]
The depletion of 2-AG is particularly relevant for immunotherapy. 2-AG acts as a ligand for cannabinoid receptors (CB1 and CB2) expressed on immune cells.[5] Studies have shown that increased levels of 2-AG, achieved through genetic knockout or pharmacological inhibition of MAGL, can enhance the anti-tumor immune response.[6] Specifically, elevated 2-AG in the TME promotes the differentiation and migration of CD8+ T cells into an effector phenotype, characterized by increased granzyme-B and interferon-γ expression, thereby boosting their tumor-killing capacity.[6]
Therefore, MAGL and ABHD6 represent promising therapeutic targets. Inhibiting these enzymes can remodel the lipid landscape of the TME from an immunosuppressive to an immune-supportive state, potentially synergizing with other immunotherapies like immune checkpoint blockade.
Signaling Pathway: MAGL/ABHD6 in the Tumor Microenvironment
Application Note 2: Modulating Immunoregulatory Lipids via ABHD12 Inhibition
ABHD12 is an integral membrane serine hydrolase responsible for degrading a class of bioactive lipids known as lysophosphatidylserines (lyso-PS).[7][8] Lyso-PS lipids are known to have immunomodulatory functions; for instance, they can suppress the proliferation and cytokine production of cultured T cells.[7] The interplay between ABHD12 and another hydrolase, ABHD16A, which generates lyso-PS, creates a dynamic axis that regulates the levels of these signaling lipids in immune cells like macrophages.[9]
Targeting ABHD12 presents a complex but promising strategy. Pharmacological inhibition of ABHD12 leads to the accumulation of its substrate, lyso-PS.[7] While high levels of lyso-PS can suppress conventional T cells, they have also been shown to constrain the function of regulatory T cells (Tregs).[7] By potentially inhibiting the suppressive activity of Tregs within the TME, ABHD12 blockade could lead to a net stimulation of anti-tumor immune responses. This highlights ABHD12 as a potential target for tipping the balance from an immunosuppressive to an immune-active microenvironment.
Signaling Pathway: The ABHD16A-ABHD12 Axis in Immune Regulation
References
- 1. ABHD12 - Wikipedia [en.wikipedia.org]
- 2. Enhanced monoacylglycerol lipolysis by ABHD6 promotes NSCLC pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Monoacylglycerol lipase deficiency in the tumor microenvironment slows tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective blockade of the lyso-PS lipase ABHD12 stimulates immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2(S)-Amino-6-boronohexanoic Acid in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2(S)-Amino-6-boronohexanoic acid (ABH) is a potent and specific inhibitor of arginase, an enzyme that plays a critical role in cardiovascular physiology and pathophysiology. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. In various cardiovascular diseases, including hypertension, atherosclerosis, and ischemia-reperfusion injury, upregulation of arginase activity leads to decreased L-arginine availability for NOS, resulting in reduced nitric oxide (NO) production and endothelial dysfunction. By inhibiting arginase, ABH restores L-arginine levels for NOS, thereby enhancing NO bioavailability, improving endothelial function, and exerting protective effects on the cardiovascular system. These properties make ABH a valuable research tool and a potential therapeutic agent for cardiovascular disorders.
Mechanism of Action
Arginase exists in two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial). Both isoforms are implicated in cardiovascular disease. ABH acts as a competitive inhibitor of both arginase I and II, effectively blocking the hydrolysis of L-arginine to ornithine and urea (B33335). This inhibition preserves the intracellular pool of L-arginine, making it available for endothelial nitric oxide synthase (eNOS) to produce NO. The subsequent increase in NO leads to vasodilation, reduced inflammation, and inhibition of platelet aggregation, all of which are beneficial in the context of cardiovascular health.
Data Presentation
The inhibitory activity of this compound against arginase has been characterized in various studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound (ABH)
| Parameter | Arginase Isoform | Species | pH | Value | Reference |
| K_i_ | Arginase II | Human | 7.5 | 0.25 µM | [1][2] |
| K_i_ | Arginase II | Human | 9.5 | 8.5 nM | [1][2][3] |
| K_d_ | Arginase I | Human | - | 5 nM | [4][5] |
| IC_50_ | Arginase I | Rat Liver | - | 0.8 µM | [5] |
Table 2: Effects of ABH in In Vitro Cardiovascular Models
| Cell Type | Condition | ABH Concentration | Effect | Reference |
| Mouse Aortic Endothelial Cells | High Glucose/Palmitic Acid | 100 µM | Inhibited increase in Arginase 1 expression and activity, maintained NO production, reduced inflammatory molecule expression (ICAM-1, VCAM-1, MCP-1), and inhibited monocyte adhesion. | [3] |
| Rat Aortic Smooth Muscle Cells | Angiotensin II-induced proliferation | 100 µM | Inhibited proliferation, ODC activity and expression, and increase in type I collagen and hydroxyproline (B1673980) levels. | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Arginase Inhibition by ABH in Endothelial Cells
The following diagram illustrates the mechanism by which ABH enhances nitric oxide production in endothelial cells.
Caption: Mechanism of ABH action in endothelial cells.
General Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for evaluating the effects of ABH in cell culture experiments.
Caption: Workflow for in vitro evaluation of ABH.
Experimental Protocols
Protocol 1: In Vitro Arginase Activity Assay
This protocol is adapted from commercially available colorimetric arginase activity assay kits.
Materials:
-
Arginase Assay Buffer
-
Substrate (L-arginine)
-
Urea Standard
-
Color Reagent A and B
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 430-450 nm
-
Cell or tissue lysate containing arginase
-
This compound (ABH) solution
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates in Arginase Assay Buffer.
-
Determine the protein concentration of the lysates.
-
-
Standard Curve Preparation:
-
Prepare a urea standard curve according to the kit manufacturer's instructions, typically ranging from 0 to 10 nmol/well.
-
-
Assay Reaction:
-
To appropriate wells of the 96-well plate, add:
-
Sample wells: 40 µL of lysate and 10 µL of Substrate.
-
Inhibitor wells: 40 µL of lysate pre-incubated with desired concentrations of ABH for 15-30 minutes, then add 10 µL of Substrate.
-
Blank wells: 40 µL of lysate and 10 µL of Arginase Assay Buffer (without substrate).
-
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Color Development:
-
Stop the reaction by adding 200 µL of the Color Reagent mixture (prepared according to the manufacturer's instructions) to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement:
-
Measure the absorbance at 430-450 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from the sample and inhibitor wells.
-
Calculate the urea concentration in the samples using the standard curve.
-
Arginase activity is expressed as units/mg of protein, where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of urea per minute.
-
Protocol 2: Measurement of Nitric Oxide Production in Endothelial Cells
This protocol describes the use of a fluorescent dye to measure intracellular NO production.
Materials:
-
Endothelial cells (e.g., HUVECs, BAECs)
-
Cell culture medium and supplements
-
4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate)
-
Phosphate-buffered saline (PBS)
-
This compound (ABH) solution
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture endothelial cells in a 96-well plate or on coverslips until they reach 80-90% confluency.
-
-
ABH Treatment:
-
Treat the cells with various concentrations of ABH in fresh cell culture medium for a predetermined period (e.g., 1-24 hours). Include a vehicle-treated control group.
-
-
Loading with DAF-FM Diacetate:
-
Remove the treatment medium and wash the cells twice with PBS.
-
Load the cells with 5 µM DAF-FM diacetate in PBS for 30-60 minutes at 37°C in the dark.
-
-
Stimulation (Optional):
-
If desired, stimulate the cells with an eNOS agonist (e.g., acetylcholine, bradykinin) to induce NO production.
-
-
Measurement:
-
Wash the cells twice with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~495 nm, emission ~515 nm) or visualize and quantify the fluorescence using a fluorescence microscope.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the cell number or protein concentration.
-
Compare the fluorescence intensity of ABH-treated cells to control cells to determine the effect on NO production.
-
Protocol 3: In Vivo Evaluation of ABH in a Rat Model of Hypertension (Spontaneously Hypertensive Rat - SHR)
This protocol provides a general framework for assessing the antihypertensive effects of ABH in a genetic model of hypertension.
Animals:
-
Spontaneously Hypertensive Rats (SHR)
-
Age- and sex-matched Wistar-Kyoto (WKY) rats as normotensive controls
Materials:
-
This compound (ABH)
-
Vehicle for ABH administration (e.g., drinking water or saline for oral gavage)
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
Procedure:
-
Acclimatization:
-
Acclimatize the rats to the housing conditions and blood pressure measurement procedure for at least one week.
-
-
Baseline Measurements:
-
Measure baseline systolic and diastolic blood pressure and heart rate for 3-5 consecutive days.
-
-
Grouping and Treatment:
-
Randomly assign SHR rats to a vehicle control group and one or more ABH treatment groups. Include a WKY control group.
-
Administer ABH orally. A suggested starting dose, based on studies in aged rats, is in the range of 10 mg/kg/day, which can be dissolved in the drinking water or administered daily by oral gavage. The treatment duration is typically 4-8 weeks.
-
-
Monitoring:
-
Measure blood pressure and heart rate weekly throughout the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and collect blood and tissues (e.g., aorta, heart, kidneys) for further analysis.
-
Assessments can include:
-
Arginase activity in tissues (Protocol 1).
-
Markers of endothelial function (e.g., vasorelaxation studies of isolated aortic rings).
-
Histological analysis of vascular and cardiac remodeling.
-
Measurement of plasma NO metabolites (nitrite/nitrate).
-
-
Protocol 4: In Vivo Evaluation of ABH in a Rat Model of Myocardial Ischemia-Reperfusion (I/R) Injury
This protocol outlines a general procedure for investigating the cardioprotective effects of ABH in a model of heart attack.
Animals:
-
Male Sprague-Dawley or Wistar rats
Materials:
-
This compound (ABH)
-
Vehicle for ABH administration (e.g., sterile saline for intravenous or intraperitoneal injection)
-
Anesthetics and surgical instruments for coronary artery ligation
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat and provide appropriate analgesia.
-
Intubate and ventilate the animal.
-
-
Surgical Procedure:
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for a period of 30-45 minutes to induce ischemia.
-
Remove the ligature to allow for reperfusion, typically for 2-24 hours.
-
-
ABH Administration:
-
Administer ABH or vehicle at a specific time point relative to the ischemic event. This could be as a pretreatment before ischemia, at the onset of reperfusion, or as a continuous infusion. The optimal dose and timing need to be determined empirically, but a starting point could be an intravenous or intraperitoneal injection of 1-10 mg/kg.
-
-
Infarct Size Measurement:
-
At the end of the reperfusion period, euthanize the animal and excise the heart.
-
Slice the ventricles and incubate them in a TTC solution. Viable myocardium will stain red, while the infarcted area will remain pale.
-
Quantify the infarct size as a percentage of the area at risk.
-
-
Additional Analyses:
-
Collect blood to measure cardiac injury markers (e.g., troponin, creatine (B1669601) kinase-MB).
-
Perform histological analysis of the heart tissue to assess inflammation and apoptosis.
-
Conclusion
This compound is a powerful tool for investigating the role of arginase in cardiovascular disease. The protocols and information provided here offer a comprehensive guide for researchers to explore the therapeutic potential of arginase inhibition in various cardiovascular pathologies. The ability of ABH to enhance NO bioavailability and improve endothelial function underscores its significance in the development of novel treatments for hypertension, ischemia-reperfusion injury, and other cardiovascular disorders.
References
- 1. Frontiers | Arginase induction and activation during ischemia and reperfusion and functional consequences for the heart [frontiersin.org]
- 2. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Arginase-2 protects myocardial ischemia-reperfusion injury via NF-κB/TNF-α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Investigating Asthma Models with 2(s)-Amino-6-boronohexanoic Acid (ABH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. A key enzyme implicated in the pathophysiology of asthma is arginase, which competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[1][2] Increased arginase activity in asthmatic airways leads to reduced nitric oxide (NO) production, a potent bronchodilator, and contributes to AHR and airway inflammation.[1][3]
2(s)-Amino-6-boronohexanoic acid (ABH) is a potent and specific inhibitor of arginase.[4][5] By blocking arginase, ABH increases the bioavailability of L-arginine for NOS, thereby restoring NO production and mitigating key features of asthma.[1][4][6] Preclinical studies in animal models of allergic asthma have demonstrated that ABH can effectively reduce AHR, airway inflammation, and features of airway remodeling, highlighting its therapeutic potential.[1][7]
These application notes provide detailed protocols for utilizing ABH in established murine and guinea pig models of ovalbumin (OVA)-induced allergic asthma.
Mechanism of Action of ABH in Asthma
The primary mechanism of ABH in the context of asthma is the inhibition of arginase. This intervention directly impacts the L-arginine metabolic pathway, which plays a critical role in airway function.
Caption: Timeline for sensitization, challenge, treatment, and analysis in a murine asthma model.
Experimental Workflow for a Guinea Pig Asthma Model
Caption: Timeline for a guinea pig asthma model with early and late phase response analysis.
Conclusion
The use of this compound in preclinical asthma models provides a valuable tool for investigating the role of the arginase pathway in the pathogenesis of this disease. The protocols outlined in these application notes offer a framework for researchers to explore the therapeutic potential of arginase inhibition in alleviating key features of allergic asthma. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel asthma therapies.
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ovalbumin sensitization and challenge increases the number of lung cells possessing a mesenchymal stromal cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 7. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2(S)-Amino-6-boronohexanoic Acid (ABH)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing solutions of 2(S)-Amino-6-boronohexanoic acid (ABH) in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (ABH) in aqueous solutions?
Q2: I'm having difficulty dissolving ABH in PBS at room temperature. What should I do?
A2: Difficulty in dissolving ABH can be due to several factors. We recommend following the detailed experimental protocol below, which includes steps like pH adjustment, gentle warming, and sonication to aid dissolution. Boronic acids can sometimes be challenging to dissolve, and these techniques can significantly improve solubility.[1]
Q3: My solution of ABH in PBS appears cloudy or forms a precipitate over time. Why is this happening?
A3: Cloudiness or precipitation can indicate several issues. Boronic acids can form less soluble trimeric boroxine (B1236090) species in solution.[2] Additionally, the stability of boronic acids can be pH-dependent.[3] It is also possible that the compound is degrading. It is recommended to prepare fresh solutions for each experiment and to store any stock solutions under appropriate conditions (see Q4).
Q4: How should I prepare and store a stock solution of ABH?
A4: For optimal stability, it is best to prepare fresh solutions of ABH for each experiment. If a stock solution must be prepared, it is advisable to dissolve the compound in a suitable solvent (e.g., water or a buffer at an appropriate pH), filter-sterilize, and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of boronic acids in aqueous solutions can be limited.
Q5: Can the pH of the PBS affect the solubility of ABH?
A5: Yes, the pH of the solution is a critical factor in the solubility of boronic acids.[3][4] The boronic acid moiety has a pKa, and the overall charge of the molecule will change with pH, which in turn affects its solubility. If you are experiencing solubility issues, adjusting the pH of the PBS may help.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot solubility issues with this compound in PBS.
Initial Observation: ABH powder is not fully dissolving in PBS.
-
Verify Compound and Reagents:
-
Confirm the identity and purity of the ABH. Impurities can affect solubility.
-
Ensure the PBS is correctly prepared and at the desired pH (typically around 7.4).
-
-
Mechanical Agitation:
-
Vortex the solution vigorously for 1-2 minutes.
-
If undissolved particles remain, proceed to the next step.
-
-
Sonication:
-
Place the vial in a bath sonicator for 5-10 minutes.[1] Sonication can help break up aggregates and enhance dissolution.
-
Check for dissolution. If issues persist, consider gentle heating.
-
-
Gentle Warming:
-
Warm the solution to 37°C in a water bath for 10-15 minutes.
-
Periodically vortex the solution during warming.
-
Caution: Avoid excessive heat, as it may degrade the compound.
-
-
pH Adjustment:
-
Measure the pH of the suspension.
-
If the pH is not optimal for the boronic acid's solubility, it can be adjusted. Since ABH is an amino acid, its charge state is pH-dependent. Adjusting the pH slightly may improve solubility. Add small increments of dilute HCl or NaOH to adjust the pH, while monitoring for dissolution.
-
-
Prepare a Concentrated Stock in an Alternative Solvent:
-
If solubility in PBS remains low, consider preparing a concentrated stock solution in a solvent in which ABH is more soluble (e.g., water, as the hydrochloride salt is soluble at 20 mg/mL), and then diluting it to the final concentration in PBS. Ensure the final concentration of the initial solvent is compatible with your experimental system.
-
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference |
| This compound hydrochloride (ABH) | Water | 20 mg/mL |
Experimental Protocol: Preparation of a 10 mM Stock Solution of ABH in PBS
This protocol outlines the steps for preparing a 10 mM stock solution of ABH hydrochloride (MW: 211.45 g/mol ) in PBS.
Materials:
-
This compound hydrochloride (ABH)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath (optional)
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the Compound: Accurately weigh out 2.11 mg of ABH hydrochloride for each 1 mL of PBS to be used.
-
Initial Mixing: Add the weighed ABH to a sterile tube and add the appropriate volume of PBS (pH 7.4).
-
Vortex: Cap the tube securely and vortex the mixture for 1-2 minutes.
-
Aid Dissolution (if necessary):
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
Alternatively, or in addition, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
-
Visual Inspection: Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.
-
Sterilization (Optional): If required for your experiment, filter the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Use and Storage: It is recommended to use the solution immediately. If storage is necessary, aliquot the solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving ABH in PBS.
References
Technical Support Center: 2(s)-Amino-6-boronohexanoic acid (ABH)
This technical support center provides guidance on the stability of 2(s)-Amino-6-boronohexanoic acid (ABH) in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound (ABH) in solution?
A1: The primary stability concerns for ABH in solution stem from its two main functional groups: the amino acid moiety and the boronic acid moiety. Potential degradation pathways include:
-
Oxidative Deboronation: The boronic acid group can be susceptible to oxidation, leading to the cleavage of the carbon-boron bond and the formation of the corresponding alcohol (2(s)-amino-6-hydroxyhexanoic acid) and boric acid.[1][2]
-
Dehydration: Boronic acids have a propensity to undergo intermolecular dehydration, especially at high concentrations, to form cyclic trimers known as boroxines. This process is typically reversible upon the addition of water.
-
Amino Acid Degradation: Like other amino acids, the amino group can undergo reactions such as transamination or oxidative deamination, particularly under non-ideal conditions (e.g., presence of contaminants, extreme pH).[3][4][5]
-
Interaction with Diols: If your solution contains buffers or other excipients with diol functionalities (e.g., sugars, glycerol), the boronic acid can form reversible covalent complexes (boronate esters). While this is not a degradation pathway, it can affect the concentration of free ABH and may impact its activity.
Q2: What are the recommended storage conditions for ABH solutions?
A2: While specific stability data for ABH in various solutions is not extensively published, general recommendations based on the chemistry of amino acids and boronic acids are as follows:
-
Temperature: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C may be sufficient. Avoid repeated freeze-thaw cycles.
-
pH: The stability of boronic acids is pH-dependent. It is generally recommended to maintain the pH of the solution close to neutral. Extreme pH values should be avoided.
-
Protection from Light and Air: To minimize the risk of oxidative degradation, it is good practice to store solutions in amber vials to protect them from light and to purge the headspace with an inert gas like nitrogen or argon before sealing, especially for long-term storage.
Q3: How does pH affect the stability of ABH in solution?
A3: The pH of the solution can significantly influence the stability of ABH. Boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form in aqueous solutions. This equilibrium is pH-dependent. The tetrahedral form is generally more susceptible to oxidative cleavage. Therefore, maintaining a pH that favors the more stable form is crucial. For most boronic acids, a slightly acidic to neutral pH is often optimal for stability.
Q4: Is ABH sensitive to light or oxygen?
A4: Yes, the boronic acid moiety of ABH can be susceptible to oxidative degradation.[1] Reactive oxygen species can promote the cleavage of the carbon-boron bond. Therefore, it is recommended to handle ABH solutions with precautions to minimize exposure to oxygen and light, which can catalyze oxidative processes. Using deoxygenated solvents and storing solutions under an inert atmosphere can enhance stability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate forming in a concentrated stock solution. | Formation of boroxine (B1236090) trimers due to intermolecular dehydration. | Gently warm the solution and/or add a small amount of the solvent to redissolve the precipitate. For future stock solutions, consider preparing them at a slightly lower concentration. |
| Loss of biological activity of the ABH solution over time. | Chemical degradation of ABH, likely through oxidative deboronation. | Prepare fresh solutions more frequently. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles and exposure to air. Consider adding antioxidants if compatible with your experimental system. |
| Unexpected peaks appearing in HPLC analysis of an aged ABH solution. | Formation of degradation products. | Attempt to identify the degradation products using mass spectrometry (MS). The appearance of a peak corresponding to the mass of 2(s)-amino-6-hydroxyhexanoic acid could indicate oxidative deboronation. |
| Inconsistent results between experiments. | Instability of ABH in the experimental buffer. | Evaluate the stability of ABH in your specific buffer system. Buffers containing diols may form boronate esters, reducing the concentration of free ABH. If this is suspected, use a buffer without diol moieties. |
Experimental Protocols
Protocol: Assessment of ABH Stability in Aqueous Solution by HPLC-UV
This protocol provides a general framework for assessing the stability of ABH under various conditions.
-
Preparation of ABH Stock Solution:
-
Accurately weigh a known amount of ABH powder.
-
Dissolve it in the desired solvent (e.g., water, PBS) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm filter.
-
-
Stress Conditions:
-
pH Stress: Aliquot the stock solution and adjust the pH to acidic (e.g., pH 3), neutral (e.g., pH 7), and basic (e.g., pH 9) conditions using dilute HCl or NaOH.
-
Temperature Stress: Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Oxidative Stress: To a separate aliquot, add a small amount of a mild oxidizing agent (e.g., 0.03% H₂O₂).
-
Photostability: Expose an aliquot to a controlled light source (e.g., a photostability chamber).
-
-
Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.
-
Immediately dilute the sample to a suitable concentration for HPLC analysis and, if necessary, quench the reaction (e.g., by adding a quenching agent for the oxidative stress sample or adjusting the pH).
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As ABH lacks a strong chromophore, derivatization or use of a more sensitive detector like a mass spectrometer might be necessary for trace-level quantification. If using UV, detection might be possible at low wavelengths (e.g., ~210 nm), though this is often less specific. An alternative is to use a method with pre-column derivatization to introduce a UV-active or fluorescent tag.
-
Injection Volume: 10 µL.
-
Data Analysis: Monitor the peak area of ABH over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: Potential degradation and interaction pathways for ABH in solution.
Caption: A logical workflow for conducting a stability study of ABH.
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. pnas.org [pnas.org]
- 3. Degradation of amino acids | PDF [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Degradation of amino acids - WikiLectures [wikilectures.eu]
Technical Support Center: 2(S)-Amino-6-boronohexanoic Acid (ABH)
This technical support guide is designed for researchers, scientists, and drug development professionals using 2(S)-Amino-6-boronohexanoic acid (ABH). It provides detailed troubleshooting information and answers to frequently asked questions regarding its potential off-target effects to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of ABH?
This compound (ABH) is a potent, competitive inhibitor of arginase.[1] It is an analogue of L-arginine where the guanidinium (B1211019) group is replaced by a boronic acid moiety.[2] Arginase is a manganese metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea.[3] ABH is known to inhibit both mammalian isoforms of the enzyme, Arginase I (ARG1) and Arginase II (ARG2), with high affinity.[3][4][5] The boronic acid side chain is attacked by a metal-bridging hydroxide (B78521) ion in the enzyme's active site, forming a stable tetrahedral boronate anion that mimics the catalytic transition state.[3]
Q2: What are the potential off-target effects of ABH?
While ABH is reported to be a highly potent and specific arginase inhibitor, its boronic acid functional group carries the potential for off-target interactions.[6][7] Boronic acids are chemically reactive and can form reversible covalent bonds with various biological nucleophiles.[6]
Potential off-target interactions include:
-
Serine and Threonine Proteases: The boronic acid group can form covalent adducts with the hydroxyl group of serine or threonine residues in the active sites of enzymes like proteases. This mechanism is famously exploited by the proteasome inhibitor drug, Bortezomib.[6]
-
Glycan and Glycoprotein Binding: Boronic acids are known to form reversible complexes with diol groups, which are common in sugar molecules, glycoproteins, and ribonucleosides.[6] This can lead to broad, lower-affinity interactions with various cell surface or extracellular matrix components.
-
Nonspecific Nucleophile Reactivity: The electrophilic boron atom can potentially react with other endogenous nucleophiles beyond the intended target, which could lead to unanticipated biological effects.[6]
Currently, specific, well-characterized off-targets of ABH beyond arginase are not extensively documented in the literature. Researchers should, therefore, remain aware of these potential interactions based on the compound's chemical class.
Q3: I am observing unexpected cellular toxicity or phenotypes after ABH treatment. What could be the cause?
Unexplained cytotoxicity, reduced cell proliferation, or other unexpected phenotypes could stem from the off-target activities of ABH. While ABH itself is generally used for its specific effect on arginine metabolism, off-target effects, especially at higher concentrations, can lead to adverse cellular responses.
Consider the following troubleshooting steps:
-
Confirm On-Target Effect: First, verify that you are observing the expected inhibition of arginase activity in your system. This confirms the compound is active and rules out issues with compound integrity.
-
Perform a Dose-Response Analysis: Determine if the unexpected phenotype is concentration-dependent. Off-target effects often manifest at higher concentrations than those required to inhibit the primary target.
-
Use a Structurally Unrelated Arginase Inhibitor: To confirm that the observed phenotype is not due to arginase inhibition itself, use a different, structurally distinct arginase inhibitor (e.g., one without a boronic acid group) as a control. If the phenotype persists only with ABH, an off-target effect is likely.
-
Evaluate Cell Line Sensitivity: Different cell lines may have varying expression levels of potential off-target proteins, leading to different sensitivities.
-
Review Assay Conditions: Ensure that assay components, such as media containing high concentrations of molecules with diol groups, are not interfering with the boronic acid moiety.
Quantitative Data on Target Inhibition
The following table summarizes the reported inhibitory potency of ABH against its primary targets, human Arginase 1 (hARG1) and human Arginase 2 (hARG2). Note that quantitative data for specific off-targets is not widely available.
| Target Enzyme | Parameter | Value | Reference(s) |
| Human Arginase I (hARG1) | Kd | 5 nM | [3][4] |
| Human Arginase II (hARG2) | Ki | 8.5 nM | [3][4] |
| Rat Liver Arginase | IC50 | 0.8 µM | [5] |
| Plasmodium falciparum Arginase | Kd | 11 µM | [3] |
Troubleshooting and Experimental Protocols
Investigating Potential Off-Target Effects
If you suspect an off-target effect is responsible for an observed phenotype, a systematic approach is necessary for identification and validation. The workflow below outlines a general strategy.
Caption: A logical workflow for identifying and validating suspected off-target effects of ABH.
Protocol 1: General In Vitro Enzyme Inhibition Assay
This protocol provides a general framework to test the inhibitory activity of ABH against a suspected off-target enzyme. This example assumes a colorimetric or fluorometric assay using a microplate reader.
I. Materials and Reagents
-
Purified enzyme of interest (suspected off-target)
-
Enzyme-specific substrate
-
ABH (powder or stock solution)
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
DMSO (for dissolving ABH if necessary)
-
96-well microplate (clear for colorimetric, black for fluorescent assays)[8]
-
Microplate reader
II. Reagent Preparation
-
Assay Buffer: Prepare the buffer at the optimal pH for the enzyme's activity.[9] Ensure all required cofactors are included.[9]
-
Enzyme Working Solution: Dilute the purified enzyme stock to the desired concentration in cold assay buffer immediately before use. The final concentration should yield a linear reaction rate for the duration of the measurement.
-
Substrate Working Solution: Prepare the substrate in assay buffer at a concentration appropriate for the assay (typically at or below its Km value to increase inhibitor apparent potency).[10]
-
ABH Stock Solution: Prepare a high-concentration stock solution of ABH (e.g., 10-100 mM) in an appropriate solvent (e.g., water or DMSO).
-
ABH Serial Dilutions: Perform serial dilutions of the ABH stock solution to create a range of concentrations to test (e.g., from 1 nM to 100 µM).
-
Setup Controls: In designated wells, add the following controls:
-
No-Inhibitor Control (100% Activity): Add enzyme, buffer, and solvent (e.g., DMSO) without ABH.
-
No-Enzyme Control (Background): Add buffer, substrate, and the highest concentration of ABH, but no enzyme. This measures non-enzymatic substrate degradation.
-
-
Add Inhibitor: To the experimental wells, add a fixed volume (e.g., 10 µL) of each ABH serial dilution.
-
Add Enzyme: Add the enzyme working solution (e.g., 80 µL) to all wells except the "No-Enzyme Control".
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.[10]
-
Initiate Reaction: Add the substrate working solution (e.g., 10 µL) to all wells to start the reaction.
-
Measure Activity: Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) over time (kinetic mode) or at a single endpoint after a fixed incubation period.
IV. Data Analysis
-
Subtract the background signal (from the "No-Enzyme Control") from all other readings.
-
Calculate the percentage of inhibition for each ABH concentration relative to the "No-Inhibitor Control".
-
Plot the percent inhibition versus the logarithm of the ABH concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Visualizing Potential Off-Target Mechanisms
The reactivity of the boronic acid group is the primary driver of potential off-target effects. The diagram below illustrates a plausible mechanism of interaction between ABH and the active site of a serine protease, a potential off-target class.
Caption: Mechanism of off-target inhibition via covalent adduct formation with a serine residue.
References
- 1. Boronic acid-based arginase inhibitors in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Binding of α,α-Disubstituted Amino Acids to Arginase Suggests New Avenues for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABH = 98 HPLC 194656-75-2 [sigmaaldrich.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Overcoming Poor Solubility of Boronic Acid Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of boronic acid compounds.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving boronic acid compounds and offers potential solutions.
Issue 1: My boronic acid compound is not dissolving in the desired solvent.
-
Question: What initial steps can I take if my boronic acid compound shows poor solubility in my chosen solvent system?
-
Answer: Low solubility is a frequent challenge with boronic acid compounds.[1][2] Initial troubleshooting should focus on simple and direct methods to enhance dissolution. Consider the following strategies:
-
pH Adjustment: For aqueous or protic media, altering the pH can significantly increase solubility.[1] Boronic acids are Lewis acids, and increasing the pH of the solution leads to the formation of the more soluble boronate species.[3][4] For boronic acids with acidic or basic functional groups, such as 3-Carboxyphenylboronic acid, adjusting the pH to deprotonate or protonate these groups can enhance solubility.[1]
-
Co-solvent Systems: Employing a mixture of solvents can improve solubility.[1] Adding a small amount of a co-solvent in which the compound is more soluble to the primary solvent can be effective.[1] For aqueous systems, polar aprotic solvents like DMF or DMSO, or alcohols like methanol (B129727) or ethanol, are common choices.[1] For organic reactions, a mixture of an organic solvent (e.g., dioxane, toluene) and water is often used.[1]
-
Heating: The solubility of many compounds, including boronic acids, increases with temperature.[1] Gentle heating of the solvent system while stirring can aid in dissolution.[1]
-
Issue 2: The solubility of my boronic acid is still insufficient after initial troubleshooting.
-
Question: If basic methods like pH adjustment and co-solvents are ineffective, what advanced techniques can be employed?
-
Answer: For more challenging cases, several advanced strategies can be utilized to improve the solubility of boronic acid compounds.
-
Boronic Ester Formation: Converting the boronic acid to a boronic ester can significantly enhance its solubility in organic solvents.[5][6] Common methods include reaction with diols such as pinacol (B44631) or diethanolamine.[7][8] For instance, phenylboronic acid pinacol ester shows improved solubility in various organic solvents compared to phenylboronic acid itself.[5][6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[][10][11] This host-guest complexation provides a molecularly dispersed state of the drug without altering its covalent structure.[]
-
Prodrug Strategies: A prodrug approach involves chemically modifying the boronic acid to create a more soluble derivative that converts back to the active boronic acid in vivo.[12][13] This is a common strategy to improve both solubility and pharmacokinetic properties.[12][14]
-
Solid Dispersions: This technique involves dispersing the poorly soluble drug in a hydrophilic carrier at the molecular level.[15][16] When exposed to an aqueous medium, the carrier dissolves, releasing the drug as fine colloidal particles with an increased surface area, which enhances the dissolution rate.[15]
-
Issue 3: My boronic acid appears to be degrading or forming byproducts.
-
Question: What are common stability issues with boronic acids, and how can they be mitigated?
-
Answer: Boronic acids can be susceptible to dehydration and homocoupling, which can affect their solubility and reactivity.
-
Boroxine (B1236090) Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines.[1] This is often a reversible process in the presence of water.[1] To minimize boroxine formation, store boronic acids in a cool, dry place, tightly sealed from moisture.[1]
-
Homocoupling: Under certain reaction conditions, particularly in the presence of oxygen, boronic acids can couple with themselves to form biaryl byproducts.[1] Ensuring reactions are properly degassed and run under an inert atmosphere can prevent this side reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: How does pH affect the solubility of boronic acids?
A1: Boronic acids are Lewis acids with pKa values typically ranging from 4 to 10.[12] In aqueous solutions, they exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. The boronate form is generally more soluble in water.[3] Therefore, increasing the pH of the solution will shift the equilibrium towards the more soluble boronate species, thereby increasing the overall solubility.[1][4] For aryl boronic acids, electron-withdrawing groups decrease the pKa, making them more acidic and more soluble at lower pH, while electron-donating groups increase the pKa.[12]
Q2: What are the best co-solvents to use for boronic acids?
A2: The choice of co-solvent depends on the primary solvent system and the specific boronic acid.
-
For primarily aqueous reactions , polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), or alcohols such as methanol and ethanol, are effective co-solvents.[1]
-
For primarily organic reactions , such as Suzuki-Miyaura couplings, a mixture of an organic solvent like dioxane or toluene (B28343) with water is a common and effective strategy.[1]
-
Monohydric alcohols like 2-ethyl-1-hexanol can also be used, particularly in extraction processes, though their effectiveness is often dependent on the presence of salts in the aqueous phase.[17]
Q3: How can I form a boronic ester to improve solubility?
A3: Esterification of boronic acids with diols is a common and effective method to increase their solubility in organic solvents.[5][6] A widely used diol is pinacol, which forms a stable pinacol ester. Another common reagent is diethanolamine, which forms a crystalline adduct that can often be easily purified.[8] The reaction typically involves heating the boronic acid with the diol in a suitable solvent, often with azeotropic removal of water.
Q4: What is the role of mannitol (B672) in improving the solubility of boronic acids?
A4: Mannitol, a polyol, can increase the aqueous solubility of boronic acids by forming boronate esters.[2] This interaction also has the effect of lowering the apparent pKa of the boronic acid, which favors the formation of the more soluble boronate species at a lower pH.[2] This strategy is utilized in the formulation of the drug Velcade® (bortezomib) to enhance its solubility.[2]
Q5: When should I consider a prodrug approach for my boronic acid compound?
A5: A prodrug strategy is particularly useful in drug development when you need to improve not only solubility but also other pharmacokinetic properties like metabolic stability and bioavailability.[12][13][14] For example, peptide boronic acids, which can have poor pharmacokinetic profiles, have been successfully modified into more stable and soluble prodrugs.[12] This approach can also be used to achieve targeted drug delivery, for instance, by designing a prodrug that is activated by specific conditions within cancer cells.[13][18]
Data Presentation
Table 1: Effect of pH on the Solubility of 4-Methoxybenzeneboronic Acid (4-MBBA) with Mannitol
| pH | Solubility of 4-MBBA (mM) | Fold Increase in Solubility |
| 7.0 | ~1 | - |
| 7.4 | ~10 | 10 |
Data adapted from KU ScholarWorks, demonstrating a significant increase in solubility at physiological pH in the presence of mannitol.[2]
Table 2: Comparison of Solubility of Phenylboronic Acid and its Esters in Various Solvents
| Compound | Chloroform | 3-Pentanone | Acetone | Dipropyl Ether | Methylcyclohexane |
| Phenylboronic Acid | Moderate | High | High | High | Very Low |
| Phenylboronic Acid Pinacol Ester | Good | Good | Good | Good | Low |
| Phenylboronic Acid Azaester | High | Moderate | Low | Low | Very Low |
Qualitative summary based on data from the Journal of Solution Chemistry, indicating that esterification generally improves solubility in organic solvents.[6]
Experimental Protocols
Protocol 1: Determination of Boronic Acid Solubility by the Dynamic Method
This method relies on observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[5]
Materials:
-
Boronic acid compound of interest
-
High-purity organic solvent
-
Analytical balance (precision ±0.1 mg)
-
Sealed glass vials
-
Magnetic stirrer and stir bars
-
Controlled temperature bath (precision ±0.1 °C)
-
Luminance probe or turbidimeter (or visual inspection)
Procedure:
-
Accurately weigh a specific amount of the boronic acid into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration.
-
Add a small magnetic stir bar and seal the vial tightly.
-
Place the vial in the controlled temperature bath and begin stirring.
-
Slowly increase the temperature of the bath (e.g., 0.2-0.5 °C/min).
-
Monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.
-
Record this temperature.
-
Repeat for several different concentrations to generate a solubility curve.
Protocol 2: Improving Aqueous Solubility of a Carboxylic Acid-Containing Boronic Acid via pH Adjustment
This protocol is adapted for a compound like 3-Carboxyphenylboronic acid.[1]
Materials:
-
3-Carboxyphenylboronic acid
-
Aqueous or protic solvent
-
Suitable base (e.g., 1 M NaOH, 1 M K₂CO₃)
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend the 3-Carboxyphenylboronic acid in the chosen solvent.
-
Begin stirring the suspension.
-
Slowly add the base dropwise while continuously monitoring the pH.
-
Continue adding the base until the solid completely dissolves. A pH of 1.5-2 units above the pKa of the carboxylic acid is generally sufficient for complete deprotonation and dissolution.[1]
-
Ensure the chosen base is compatible with any subsequent reaction conditions.
Protocol 3: Preparation of a Boronic Acid Pinacol Ester
Materials:
-
Boronic acid
-
Pinacol
-
Toluene or another suitable solvent for azeotropic water removal
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine the boronic acid and a slight excess (1.1-1.2 equivalents) of pinacol.
-
Add a sufficient volume of toluene to suspend the reagents.
-
Set up the flask with a Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude pinacol ester can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: A workflow diagram illustrating various strategies to overcome the poor solubility of boronic acid compounds.
Caption: The relationship between pH and the equilibrium of boronic acid and its more soluble boronate form.
Caption: A logical diagram of the boronic acid prodrug strategy for improved solubility and delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 10. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 16. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Preventing degradation of 2(s)-Amino-6-boronohexanoic acid in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2(s)-Amino-6-boronohexanoic Acid (ABH) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (ABH) degradation in experiments?
A1: The primary cause of degradation for ABH, like other boronic acids, is oxidative cleavage of the carbon-boron (C-B) bond.[1][2] This process, known as oxidative deboronation, converts the boronic acid into the corresponding alcohol (2(S)-amino-6-hydroxyhexanoic acid) and boric acid.[3] This reaction is often mediated by reactive oxygen species (ROS), such as hydrogen peroxide, which can be present in buffers or generated during experimental procedures.[2][3]
Q2: How should I properly store this compound (ABH) to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of ABH. It is typically supplied as a lyophilized powder, which is more stable than solutions.[4] Repeated freeze-thaw cycles of solutions should be avoided. For optimal stability, adhere to the following storage guidelines:
| Storage Condition | Form | Recommended Temperature | Duration |
| Short-term | Lyophilized Powder or Solution | 2-8°C | Up to one week |
| Long-term | Lyophilized Powder | -20°C to -80°C | At least 6 months |
| Long-term | Solution (in appropriate buffer) | -20°C to -80°C | Minimize duration, test stability |
Data compiled from multiple sources.[5]
Q3: What is the impact of pH on the stability of this compound (ABH)?
A3: The stability of boronic acids, including ABH, is pH-dependent.[1] While generally stable over a wide pH range, extreme pH conditions (both acidic and basic) can promote degradation, which often proceeds through an oxidative pathway.[2] For many boronic acids, the rate of oxidation is lower at a pH below their pKa.[6] It is recommended to work with ABH in buffers with a pH close to neutral for general applications and to assess stability if experiments require strongly acidic or basic conditions.[7]
Q4: Can I use protecting groups to enhance the stability of this compound (ABH)?
A4: Yes, converting boronic acids to boronate esters is a common strategy to enhance their stability and facilitate purification and handling.[1][8] Pinacol esters are a popular choice as they are generally stable enough for column purification.[8] However, for use in biological assays, the protecting group would need to be removed, or a protecting group that is labile under physiological conditions would be required. The use of protecting groups can also prevent the formation of trimeric boroxines, which can occur upon dehydration of boronic acids.[8]
Troubleshooting Guide
Problem 1: I am observing a loss of this compound (ABH) activity in my biological assay.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | Prepare fresh solutions of ABH for each experiment. Use deoxygenated buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) if the assay is sensitive to oxidation.[1] |
| Incorrect Storage | Ensure ABH is stored as a lyophilized powder at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles of stock solutions. |
| Buffer Incompatibility | Some buffer components may promote degradation. Test the stability of ABH in your specific assay buffer over the time course of the experiment. |
| Adsorption to Labware | Although less common, highly charged molecules can sometimes adsorb to plastic or glass surfaces. Consider using low-retention labware. |
Problem 2: My HPLC analysis of this compound (ABH) shows multiple peaks or a decrease in the main peak area over time.
| Possible Cause | Troubleshooting Step |
| On-Column Degradation | The acidic nature of silica-based columns can sometimes cause degradation of sensitive compounds.[1] Ensure the mobile phase is compatible with ABH. Consider using a different column type if degradation is suspected. |
| Degradation in Solution | If analyzing stability over time, the appearance of new peaks likely corresponds to degradation products. The primary degradation product is often the corresponding alcohol.[2] |
| Formation of Boroxines | In concentrated solutions or upon dehydration, boronic acids can form trimeric anhydrides called boroxines. This is typically reversible in the presence of water. |
Experimental Protocols
Protocol 1: Assessment of this compound (ABH) Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of ABH in a given buffer at a specific temperature.
Materials:
-
This compound (ABH)
-
Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Formic acid in water
-
Mobile phase B: 0.1% Formic acid in acetonitrile
-
Autosampler vials
Methodology:
-
Preparation of ABH Stock Solution: Prepare a stock solution of ABH in the buffer of interest at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the ABH solution into multiple autosampler vials. Store the vials at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation. If incubated at a higher temperature, cool the vial to room temperature before analysis.
-
HPLC Analysis:
-
Inject a standard volume of the sample onto the HPLC system.
-
Use a suitable gradient elution method, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Set the detector to an appropriate wavelength for detection (if derivatized, otherwise monitor at a lower UV wavelength, e.g., 210 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact ABH at each time point.
-
Calculate the percentage of ABH remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of ABH remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for suspected ABH degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. ABH = 98 HPLC 194656-75-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Interpreting unexpected results with 2(s)-Amino-6-boronohexanoic acid
Welcome to the technical support center for 2(S)-Amino-6-boronohexanoic acid (ABH). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this potent arginase inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and unexpected results that you may encounter during your experiments with ABH.
Q1: What is the precise mechanism of action for ABH?
A1: ABH is a highly potent and specific competitive inhibitor of both arginase I and arginase II. It is an analogue of L-arginine, the natural substrate for arginase. The key to its mechanism lies in its boronic acid moiety.[1] Within the enzyme's active site, which contains a binuclear manganese cluster, the boron atom is subject to a nucleophilic attack by a metal-bridging hydroxide (B78521) ion.[1][2] This interaction converts the planar boronic acid into a tetrahedral boronate ion, which mimics the tetrahedral intermediate of the L-arginine hydrolysis reaction, thus inhibiting the enzyme with high affinity.[1][2]
Q2: I am not observing the expected level of arginase inhibition in my assay. What are the potential causes?
A2: A lack of expected potency can stem from several factors. Please consider the following troubleshooting steps:
-
Reagent Integrity: ABH is a powder that should be stored in a desiccated state at 2-8°C. Improper storage may lead to degradation. Ensure your stock solutions are freshly prepared.
-
Solubility: ABH hydrochloride is soluble in water at concentrations up to 20 mg/mL. If you are using a different salt form or a buffered solution, verify the solubility to ensure the inhibitor is fully dissolved. Poor solubility can drastically reduce the effective concentration in your assay.[3]
-
Experimental pH: The inhibitory potency of ABH is highly dependent on pH. For instance, its IC50 against Arginase-1 is significantly lower (more potent) at pH 9.5 (22 nM) compared to pH 7.4 (184 nM).[4] Ensure your assay buffer pH is optimized and consistent with your experimental goals and published literature.[4]
-
Substrate Concentration: As a competitive inhibitor, the apparent activity of ABH will be influenced by the concentration of L-arginine in your assay. High concentrations of L-arginine will require higher concentrations of ABH to achieve the same level of inhibition.
Q3: I am observing unexpected cytotoxicity or a significant decrease in cell viability after treating my cells with ABH. Why might this be happening?
A3: While ABH is generally specific for arginase, unexpected effects on cell health can occur. Here are possible explanations:
-
Depletion of Essential Metabolites: Arginase catalyzes the production of L-ornithine, which is a crucial precursor for the synthesis of polyamines (e.g., putrescine, spermidine, spermine). Polyamines are essential for cell proliferation and division. Inhibiting arginase with ABH can deplete the intracellular pool of ornithine, leading to a cytostatic or cytotoxic effect in cell lines that are highly dependent on this pathway for growth.[5]
-
Effects of Nitric Oxide (NO) Production: By inhibiting arginase, ABH increases the availability of L-arginine for nitric oxide synthase (NOS), potentially leading to a significant increase in nitric oxide (NO) production.[5][6] While this is often the desired therapeutic effect, high levels of NO can be cytotoxic or induce apoptosis in certain cell types.
-
Off-Target Effects at High Concentrations: Although ABH is highly specific, using it at excessively high concentrations may lead to unforeseen off-target interactions. It is always recommended to perform a dose-response curve to determine the optimal concentration for arginase inhibition with minimal impact on cell viability.[7]
Q4: How should I prepare and store ABH?
A4: According to its material data sheet, ABH hydrochloride is a white to beige powder. It should be stored desiccated at 2-8°C. For experiments, it can be dissolved in water, where it is soluble up to 20 mg/mL. It is best practice to prepare fresh stock solutions for your experiments or to aliquot and freeze stock solutions for short-term storage to avoid repeated freeze-thaw cycles.
Quantitative Data
The following tables summarize the key quantitative parameters of ABH.
Table 1: Inhibitory Potency of this compound (ABH)
| Target Enzyme | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|
| Human Arginase I | Kd | 5 nM | - | [2] |
| Human Arginase I | IC50 | 22 nM | pH 9.5 | [4] |
| Human Arginase I | IC50 | 184 nM | pH 7.4 | [4] |
| Human Arginase II | Ki | 8.5 nM | - | [2] |
| Rat Liver Arginase | IC50 | 0.8 µM | - |[8] |
Table 2: Physicochemical Properties of ABH Hydrochloride
| Property | Value | Reference |
|---|---|---|
| CAS Number | 194656-75-2 | |
| Molecular Formula | C₆H₁₄BNO₄ · HCl | |
| Molecular Weight | 211.45 g/mol | |
| Form | Powder | |
| Color | White to beige | |
| Solubility | H₂O: 20 mg/mL |
| Storage Temperature | 2-8°C (desiccated) | |
Experimental Protocols
This section provides a detailed methodology for a common experiment involving ABH.
Protocol 1: In Vitro Arginase Activity Assay (Colorimetric)
This protocol measures arginase activity by quantifying the amount of urea (B33335) produced from the hydrolysis of L-arginine.
1. Reagents and Buffers:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5) with 0.1% Triton X-100 and protease inhibitors.
-
Arginase Activation Buffer: 50 mM Tris-HCl (pH 7.5) with 10 mM MnCl₂.
-
L-Arginine Substrate: 0.5 M L-arginine, pH 9.7.
-
ABH Stock Solution: 10 mM ABH in deionized water. Prepare serial dilutions to generate a dose-response curve (e.g., 1 µM to 100 µM final concentration).
-
Urea Colorimetric Reagents:
-
Reagent A: α-isonitrosopropiophenone (ISPF) in ethanol.
-
Reagent B: Acid mixture (e.g., H₂SO₄ and H₃PO₄).
-
Note: Commercial urea assay kits are widely available and recommended.
-
-
Urea Standard: 1 mg/mL urea solution for standard curve.
2. Procedure:
-
Enzyme Preparation: Prepare cell or tissue lysates in Lysis Buffer. Centrifuge to pellet debris and collect the supernatant containing the arginase enzyme. Determine the total protein concentration of the lysate.
-
Arginase Activation: Dilute 10 µL of lysate with 70 µL of Arginase Activation Buffer. Heat at 55-60°C for 10 minutes to activate the enzyme.
-
Inhibitor Addition: Add 10 µL of ABH at various concentrations (or vehicle control) to the activated lysate.
-
Enzyme Reaction: Initiate the reaction by adding 10 µL of the L-Arginine Substrate. Incubate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 400 µL of the Acid Mixture (Reagent B). This also prepares the sample for color development.
-
Color Development: Add 25 µL of Reagent A (ISPF) to all samples. Incubate at 100°C for 45 minutes.
-
Measurement: Cool samples to room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis:
-
Prepare a standard curve using the Urea Standard.
-
Calculate the concentration of urea produced in each sample.
-
Plot the percentage of arginase inhibition against the log concentration of ABH to determine the IC50 value.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to the use of ABH.
Caption: ABH inhibits the Arginase pathway, increasing L-arginine availability for NOS.
Caption: A logical workflow for troubleshooting unexpected results with ABH.
References
- 1. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 2. Binding of α,α-Disubstituted Amino Acids to Arginase Suggests New Avenues for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. Case study - Arginase-1 Inhibitors - Oncolines B.V. [oncolines.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxyurea and arginine therapy: impact on nitric oxide production in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From viability to cell death: Claims with insufficient evidence in high-impact cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
2(s)-Amino-6-boronohexanoic acid interference with assay reagents
Welcome to the technical support center for 2(s)-Amino-6-boronohexanoic acid (ABH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for ABH to interfere with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ABH) and what is its primary biological activity?
This compound (ABH) is a synthetic amino acid analogue containing a boronic acid moiety. Its primary and most well-documented biological activity is the potent and specific inhibition of the enzyme arginase.[1][2] Arginase is a key enzyme in the urea (B33335) cycle, converting L-arginine to L-ornithine and urea. By inhibiting arginase, ABH can increase the bioavailability of L-arginine for other metabolic pathways, such as nitric oxide synthesis.
Q2: What is the underlying chemistry of boronic acids that can lead to assay interference?
Boronic acids possess a unique reactivity that can lead to interference in various biochemical and cell-based assays. The boron atom in ABH is electron-deficient and can readily and reversibly form covalent bonds with molecules containing cis-diols, such as sugars and glycoproteins.[3][4][5] This interaction can lead to non-specific binding or sequestration of assay components. Additionally, boronic acids can interact with amino acid residues in proteins, potentially altering their structure and function.
Q3: Can ABH interfere with my experimental results?
Yes, due to the reactive nature of its boronic acid group, ABH has the potential to interfere with several common laboratory assays. The extent of this interference can depend on the specific assay chemistry, the concentration of ABH used, and the composition of the sample and buffers. This support center provides detailed troubleshooting guides for specific assays.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
Issue: Inaccurate (falsely low or high) cell viability readings in the presence of ABH.
Potential Cause of Interference:
Boronic acid-containing compounds have been reported to interfere with tetrazolium salt-based viability assays like MTT.[6] This interference can occur through several mechanisms:
-
Direct Reduction of Tetrazolium Salts: ABH may directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product, leading to a false-positive signal for cell viability, even in the absence of viable cells.
-
Interaction with Cellular Reductases: ABH could potentially modulate the activity of mitochondrial dehydrogenases, the enzymes responsible for the reduction of tetrazolium salts in viable cells.
Troubleshooting Workflow:
Experimental Protocol: 'No-Cell' Control for Tetrazolium-Based Assays
-
Prepare a 96-well plate.
-
In designated wells, add the same volume of cell culture medium as used in your experimental wells.
-
Add a range of ABH concentrations to these wells, mirroring your experimental setup.
-
Add the MTT or XTT reagent to all wells (including experimental wells with cells).
-
Incubate for the standard duration of your assay.
-
Add the solubilizing agent (for MTT) and read the absorbance at the appropriate wavelength.
-
If a significant absorbance signal is detected in the 'no-cell' wells containing ABH, this indicates direct reduction of the dye.
Protein Quantification Assays (e.g., Bradford, BCA)
Issue: Inaccurate protein concentration measurements in samples containing ABH.
Potential Cause of Interference:
-
Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues.[7] As an amino acid analogue, ABH could potentially interact with the dye, leading to inaccurate readings.
-
Bicinchoninic Acid (BCA) Assay: The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the colorimetric detection of Cu¹⁺ with BCA. Substances that can reduce copper or chelate it can interfere with this assay.[8][9][10] While not a strong reducing agent, the chemical nature of ABH could lead to some level of interference.
Troubleshooting Guide:
| Assay | Potential Interference Mechanism with ABH | Recommended Action |
| Bradford | Direct interaction with Coomassie dye due to its amino acid-like structure. | 1. Run a buffer blank control: Prepare a standard curve in the same buffer containing the same concentration of ABH as your samples. 2. Protein Precipitation: If interference persists, precipitate the protein from the sample to remove ABH before performing the assay. |
| BCA | Potential for weak copper reduction or chelation. | 1. Dilute the sample: If the protein concentration is high enough, diluting the sample may reduce the ABH concentration to a non-interfering level.[8] 2. Use a compatible assay: Consider using a detergent-compatible Bradford assay if your buffer system allows. |
Experimental Protocol: Validating Protein Assay Compatibility
-
Prepare two sets of protein standards (e.g., BSA) for your standard curve.
-
Set 1: Prepare the standards in a buffer that does not contain ABH.
-
Set 2: Prepare the standards in the exact same buffer used for your experimental samples, including the highest concentration of ABH you are using.
-
Run both standard curves in parallel with your unknown samples.
-
Analysis:
-
If the two standard curves are nearly identical, significant interference from ABH is unlikely.
-
If the standard curve prepared with ABH shows a significant shift or altered slope, this indicates interference. In this case, use the standard curve prepared with ABH to quantify your samples containing ABH.
-
Enzyme-Linked Immunosorbent Assays (ELISAs)
Issue: Inconsistent or unexpected results in ELISAs when ABH is present in the sample.
Potential Cause of Interference:
The boronic acid moiety of ABH can bind to cis-diols present on the carbohydrate chains of glycoproteins.[3][4] Since antibodies are glycoproteins, this interaction can lead to:
-
Non-specific Binding: ABH may cause non-specific binding of antibodies to the plate or other proteins.
-
Steric Hindrance: Binding of ABH to the antibody could block the antigen-binding site or the site for the secondary antibody, leading to falsely low signals.
Troubleshooting Workflow:
Experimental Protocol: Spike-and-Recovery for ELISA
-
Select a sample matrix that is representative of your experimental samples but does not contain the analyte of interest.
-
"Spike" this matrix with a known concentration of your purified analyte.
-
Divide the spiked sample into two aliquots.
-
To one aliquot, add ABH to the final concentration used in your experiments. To the other, add an equal volume of vehicle.
-
Analyze both samples using your standard ELISA protocol.
-
Calculate the recovery of the spiked analyte in the presence and absence of ABH. A significant deviation from 100% recovery in the ABH-containing sample indicates interference.
Summary of Potential Interferences and Mitigation Strategies
| Assay Type | Potential for Interference | Primary Mechanism | Recommended Mitigation Strategies |
| Cell Viability (MTT, XTT) | High | Direct reduction of tetrazolium salt | Use a non-tetrazolium-based assay; Run 'no-cell' controls and subtract background. |
| Protein Quantification (Bradford) | Moderate | Interaction with Coomassie dye | Prepare standard curve in ABH-containing buffer; Protein precipitation. |
| Protein Quantification (BCA) | Low to Moderate | Weak copper reduction/chelation | Dilute sample; Use a compatible assay. |
| ELISA | Moderate | Binding to glycoproteins (antibodies) | Sample dilution; Buffer exchange/dialysis to remove ABH. |
By understanding the chemical nature of this compound and employing the appropriate controls and mitigation strategies, researchers can ensure the accuracy and reliability of their experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. ABH = 98 HPLC 194656-75-2 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Arinase Inhibitors: 2(s)-Amino-6-boronohexanoic acid (ABH) vs. Nω-hydroxy-nor-L-arginine (nor-NOHA)
In the landscape of arginase inhibition, a critical area of research for therapeutic interventions in cardiovascular diseases, cancer, and immune-mediated disorders, two small molecules have emerged as prominent tools for researchers: 2(s)-Amino-6-boronohexanoic acid (ABH) and Nω-hydroxy-nor-L-arginine (nor-NOHA). This guide provides a comprehensive comparison of their inhibitory profiles, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate inhibitor for their studies.
Executive Summary
Both ABH and nor-NOHA are potent, competitive inhibitors of arginase, the enzyme responsible for the hydrolysis of L-arginine to L-ornithine and urea (B33335). However, they belong to different chemical classes and exhibit distinct inhibitory mechanisms and isoform selectivity. ABH, a boronic acid-based transition-state analogue, generally displays high potency for both arginase I (ARG1) and arginase II (ARG2). Nor-NOHA, an N-hydroxy-guanidinium compound, also effectively inhibits both isoforms and is noted for its reversible nature. The choice between these inhibitors can be influenced by the specific arginase isoform of interest, the desired kinetic properties, and the experimental conditions, such as pH.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of ABH and nor-NOHA have been characterized in numerous studies. The following table summarizes key quantitative data (IC50 and Ki values) for both inhibitors against human arginase I and II. It is important to note that variations in experimental conditions, particularly pH, can significantly impact the measured potency of these inhibitors.
| Inhibitor | Target | Parameter | Value (nM) | pH | Reference |
| This compound (ABH) | Human Arginase I | Kd | 5 | 8.5 | [1] |
| Human Arginase I | Ki | 88 | 7.4 | [2] | |
| Human Arginase I | Ki | 11 | 9.5 | [2] | |
| Human Arginase I | IC50 | 800 (rat liver) | - | [1] | |
| Human Arginase II | Ki | 8.5 | 9.5 | [1] | |
| Human Arginase II | Ki | 250 | 7.5 | [3] | |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Human Arginase I | Kd | 517 | 8.5 | [4] |
| Human Arginase I | Ki | 28 | 7.4 | [2] | |
| Human Arginase I | IC50 | < 1000 (aorta) | - | [5] | |
| Human Arginase I | IC50 | 500 (liver) | - | [5] | |
| Human Arginase II | Ki | 51 | 7.5 | [3] |
Mechanism of Action and Signaling Pathway
Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. By inhibiting arginase, both ABH and nor-NOHA can increase the bioavailability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production. This is a key mechanism underlying their therapeutic potential in conditions associated with endothelial dysfunction.
Figure 1. Competition for L-arginine between arginase and NOS, and the inhibitory action of ABH and nor-NOHA.
Experimental Protocols
A standardized and reproducible protocol is crucial for comparing the inhibitory effects of different compounds on arginase activity. Below is a detailed methodology for a colorimetric arginase activity assay, which is commonly used to determine IC50 values.
Arginase Activity Assay Protocol
This protocol is based on the colorimetric determination of urea produced from the hydrolysis of L-arginine.
1. Reagents and Buffers:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 0.1% Triton X-100, and protease inhibitors.
-
Activation Buffer: 50 mM Tris-HCl (pH 7.5) containing 10 mM MnCl2.
-
L-Arginine Substrate: 0.5 M L-arginine (pH 9.7).
-
Urea Standard: 1 M Urea solution.
-
Color Reagent A: α-Isonitrosopropiophenone in ethanol.
-
Color Reagent B: Diacetyl monoxime in water.
-
Acid Mixture: A mixture of sulfuric acid and phosphoric acid.
2. Enzyme Preparation and Activation:
-
Prepare cell or tissue lysates by homogenizing in ice-cold Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
To activate the enzyme, incubate the lysate with an equal volume of Activation Buffer at 55-60°C for 10 minutes.
3. Inhibition Assay:
-
In a 96-well plate, add 25 µL of the activated enzyme lysate to each well.
-
Add 25 µL of varying concentrations of the inhibitor (ABH or nor-NOHA) or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the L-Arginine Substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 400 µL of the Acid Mixture.
4. Urea Detection:
-
Add 25 µL of the Color Reagent mixture (A and B) to each well.
-
Incubate the plate at 100°C for 45 minutes.
-
Allow the plate to cool in the dark for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Construct a standard curve using the Urea Standard to determine the concentration of urea produced in each well.
5. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for Arginase Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory potency of compounds like ABH and nor-NOHA.
References
- 1. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Human Arginase I by Substrate and Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Comparative Guide to Arginase Inhibitors: ABH vs. S-(2-boronoethyl)-L-cysteine (BEC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent boronic acid-based arginase inhibitors: 2-amino-6-boronohexanoic acid (ABH) and S-(2-boronoethyl)-L-cysteine (BEC). Arginase inhibitors are a critical area of research due to their therapeutic potential in various diseases, including cardiovascular disorders, cancer, and infectious diseases.[1][2][3][4] By limiting the activity of arginase, these inhibitors can modulate the bioavailability of L-arginine, a substrate for both arginase and nitric oxide synthase (NOS).[1][5][6] This modulation can enhance nitric oxide (NO) production, a key signaling molecule in numerous physiological processes.[5][6]
Performance and Efficacy: A Quantitative Comparison
Both ABH and BEC are potent, competitive inhibitors of both major arginase isoforms, ARG1 and ARG2.[2][7] They act as transition-state analogues, with their boronic acid moiety interacting with the binuclear manganese cluster in the enzyme's active site.[3][8][9] The following tables summarize their inhibitory activities based on reported experimental data.
Table 1: Inhibitory Potency (Ki/Kd) of ABH and BEC against Human Arginase Isoforms
| Inhibitor | Arginase I (hARG1) | Arginase II (hARG2) | Method | pH | Reference |
| ABH | Kd = 5 nM | Ki = 8.5 nM | Isothermal Titration Calorimetry (ITC) / Enzyme Kinetics | 8.5 / 9.5 | [10][11] |
| BEC | Kd = 270 nM | Ki = 30 nM | Isothermal Titration Calorimetry (ITC) / Enzyme Kinetics | 8.5 / 9.5 | [10][12] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of ABH
| Inhibitor | Target | IC50 | Assay Condition | Reference |
| ABH | Rat Liver Arginase | 0.8 µM | [12] | |
| ABH | Human Arginase I | 0.14 ± 0.1 µM | 3 mM L-arginine | [13] |
Based on the available data, ABH demonstrates significantly higher affinity for human arginase I compared to BEC, as indicated by its lower Kd value.[10][11] For arginase II, both inhibitors exhibit potent inhibition in the nanomolar range, with ABH showing a slightly higher potency.[2][10] It is important to note that the inhibitory potency of these compounds can be pH-dependent.[2]
Mechanism of Action and Signaling Pathway
Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By catalyzing the hydrolysis of L-arginine to L-ornithine and urea, arginase reduces the availability of L-arginine for NOS, thereby decreasing the production of nitric oxide (NO).[1][6] NO is a critical signaling molecule involved in vasodilation, immune response, and neurotransmission.[5] Upregulation of arginase activity is implicated in endothelial dysfunction and various pathological conditions.[3] ABH and BEC, by inhibiting arginase, can restore L-arginine levels, leading to enhanced NO production and potentially ameliorating these conditions.
The downstream products of the arginase pathway, L-ornithine and urea, also have significant biological roles. L-ornithine is a precursor for the synthesis of polyamines and proline, which are important for cell proliferation and collagen production.[14][15]
Below is a diagram illustrating the central role of arginase in L-arginine metabolism and the mechanism of its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 4. An Update on Arginase Inhibitors and Inhibitory Assays | Bentham Science [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BEC 盐酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Probing erectile function: S-(2-boronoethyl)-L-cysteine binds to arginase as a transition state analogue and enhances smooth muscle relaxation in human penile corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of α,α-Disubstituted Amino Acids to Arginase Suggests New Avenues for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arginase: an emerging key player in the mammalian immune system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Arginase Inhibitors: 2(s)-Amino-6-boronohexanoic acid (ABH) versus CB-1158
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent arginase inhibitors: 2(s)-Amino-6-boronohexanoic acid (ABH) and CB-1158. Arginase inhibitors are a promising class of therapeutics, particularly in immuno-oncology, due to their ability to modulate the tumor microenvironment by restoring L-arginine levels, a critical amino acid for T-cell and NK-cell function.
Executive Summary
Both ABH and CB-1158 are potent competitive inhibitors of arginase. ABH, a first-generation boronic acid-based inhibitor, has been extensively used as a research tool to elucidate the role of arginase in various physiological and pathological processes. CB-1158 is a next-generation, orally bioavailable inhibitor that has progressed to clinical trials, primarily for the treatment of solid tumors. While both compounds effectively inhibit arginase, the bulk of publicly available in vivo efficacy data in oncology models focuses on CB-1158, showcasing its anti-tumor effects both as a monotherapy and in combination with checkpoint inhibitors.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for ABH and CB-1158, providing a basis for comparing their potency and pharmacokinetic profiles.
Table 1: In Vitro Potency of ABH and CB-1158 Against Arginase Isoforms
| Compound | Target | Assay Type | Value | Species | pH | Reference |
| ABH | Arginase 1 | Kd | 5 nM | Human | - | [1][2] |
| Arginase 2 | Ki | 8.5 nM | Human | - | [1][3] | |
| Rat Liver Arginase | IC50 | 0.8 µM | Rat | - | [1] | |
| Arginase 1 | IC50 | 1.54 µM | Human | - | ||
| Arginase 2 | IC50 | 2.55 µM | Human | - | ||
| Arginase 1 | IC50 | 22 nM | Human | 9.5 | [4] | |
| CB-1158 | Arginase 1 | IC50 | 98 nM | Human | - | |
| Arginase 2 | IC50 | 249 nM | Human | - | ||
| Arginase 1 | Favorable Characteristics | - | Human | 7.4 | [4] |
Table 2: Preclinical and Clinical Pharmacokinetics of CB-1158
| Parameter | Species | Dose | Value | Route of Administration |
| Bioavailability | Rodents | - | High | Oral |
| Tmax | Human | 50 and 100 mg | 4 h | Oral |
| Half-life | Human | 50 and 100 mg | 6 h | Oral |
| Plasma Trough Levels (Steady-State) | Human | 50 mg | 1.6 µM | Oral |
| Human | 100 mg | 4.5 µM | Oral | |
| Plasma Arginine Increase | Human | 50 mg | 2.4-fold | Oral |
| Human | 100 mg | 4-fold | Oral |
Mechanism of Action and Signaling Pathways
Arginase-expressing myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), create an immunosuppressive tumor microenvironment by depleting L-arginine. L-arginine is essential for T-cell and Natural Killer (NK) cell proliferation and activation. By inhibiting arginase, both ABH and CB-1158 restore local L-arginine concentrations, thereby enhancing anti-tumor immune responses.[5]
The restored L-arginine levels promote T-cell receptor (TCR) signaling, leading to the proliferation and activation of cytotoxic T-lymphocytes (CD8+ T-cells) and helper T-cells (CD4+ T-cells).[6] This activation results in increased production of pro-inflammatory cytokines, such as interferon-gamma (IFNγ), which further contributes to the anti-tumor immune response. Similarly, NK cell proliferation and IFNγ secretion are also enhanced.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of ABH and CB-1158.
In Vitro Arginase Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of arginase by measuring the production of urea (B33335), a product of L-arginine hydrolysis.
-
Enzyme and Inhibitor Preparation: Recombinant human arginase 1 or 2 is pre-incubated with various concentrations of the inhibitor (ABH or CB-1158) in an appropriate buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4) containing a manganese cofactor (e.g., 200 µM MnCl2).
-
Reaction Initiation: The enzymatic reaction is initiated by adding L-arginine as the substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 1 hour).
-
Urea Detection: The reaction is stopped, and the amount of urea produced is determined colorimetrically. This is often achieved by adding a developing reagent (e.g., a mixture of o-phthaldialdehyde and N-(1-naphthyl)ethylenediamine) that reacts with urea to produce a colored product.[7][8][9]
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 515 nm), and IC50 values are calculated by fitting the data to a four-parameter logistic equation.
In Vivo Murine Tumor Models (CB-1158)
Syngeneic mouse models are commonly used to evaluate the anti-tumor efficacy of immunotherapies.
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., 106 LLC or 105 4T1 cells) are injected subcutaneously or orthotopically into immunocompetent mice.[5]
-
Treatment Administration: CB-1158 is administered orally (e.g., by gavage) at a specified dose and schedule (e.g., 100 mg/kg, twice daily). The control group receives a vehicle (e.g., water).[5]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. The tumor microenvironment can be further analyzed by flow cytometry for immune cell infiltration (e.g., CD8+ T-cells, NK cells) and by gene expression analysis for immune-related genes and cytokines.[5][10]
Efficacy and Performance Comparison
This compound (ABH)
ABH is a highly potent and specific arginase inhibitor that has been instrumental in preclinical research across various fields.[11] In the context of vascular disorders, chronic oral administration of ABH has been shown to improve endothelial dysfunction and erectile function in aged rats by reducing arginase activity.[12][13] While its potential in cancer immunotherapy is recognized due to its mechanism of action, there is a notable lack of extensive in vivo studies demonstrating its anti-tumor efficacy in cancer models in the publicly available literature.[14][15]
CB-1158
CB-1158 has been extensively evaluated in the context of immuno-oncology. In preclinical syngeneic mouse models of cancer (including colon, lung, melanoma, and breast cancers), orally administered CB-1158 has demonstrated significant single-agent anti-tumor activity.[5] Furthermore, CB-1158 has shown synergistic effects when combined with other anti-cancer agents, including checkpoint inhibitors (e.g., anti-PD-1/PD-L1), adoptive T-cell therapy, and chemotherapy.[5][10]
The anti-tumor effects of CB-1158 are immune-mediated, as evidenced by an increase in tumor-infiltrating CD8+ T-cells and NK cells, along with elevated levels of inflammatory cytokines and interferon-inducible genes within the tumor microenvironment.[5][10] A first-in-human Phase 1 clinical trial of CB-1158 in patients with solid tumors demonstrated that the drug was well-tolerated and achieved target inhibition, leading to a dose-dependent increase in plasma arginine levels.
Conclusion
Both ABH and CB-1158 are effective inhibitors of arginase with the potential to modulate immune responses. ABH remains a valuable tool for preclinical research into the roles of arginase. CB-1158 has emerged as a promising clinical candidate in immuno-oncology, with a substantial body of evidence supporting its anti-tumor efficacy in preclinical models and a favorable safety and pharmacokinetic profile in early clinical trials. For researchers and drug development professionals focused on oncology, CB-1158 represents a more clinically advanced and extensively validated arginase inhibitor. Further studies directly comparing the in vivo anti-tumor efficacy of ABH and CB-1158 in the same cancer models would be beneficial for a more definitive head-to-head comparison.
References
- 1. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of NK cell function by human granulocyte arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Biochemistry, pharmacology, and in vivo function of arginases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A synthetic peptide as an allosteric inhibitor of human arginase I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arginine and Arginases Modulate Metabolism, Tumor Microenvironment and Prostate Cancer Progression [mdpi.com]
- 11. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boronic acid-based arginase inhibitors in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Arginase Inhibition by 2(S)-Amino-6-boronohexanoic Acid (ABH) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of 2(S)-amino-6-boronohexanoic acid (ABH), a potent arginase inhibitor, with other relevant alternatives. The information presented is supported by experimental data to aid in the design and evaluation of pre-clinical studies targeting arginase inhibition.
Introduction to Arginase and Its Inhibition
Arginase is a critical enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1] There are two isoforms, Arginase 1 (ARG1) and Arginase 2 (ARG2), which differ in their cellular localization and tissue distribution. Upregulation of arginase activity is implicated in various pathologies, including cardiovascular diseases, cancer, and erectile dysfunction, primarily through the depletion of L-arginine, a substrate for nitric oxide synthase (NOS).[2][3] By competing with NOS for L-arginine, arginase reduces the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, immune response, and neurotransmission.[2] Therefore, inhibition of arginase is a promising therapeutic strategy to restore L-arginine levels and enhance NO bioavailability.
ABH is a boronic acid-based analog of L-arginine that acts as a potent and specific inhibitor of arginase.[4] Its efficacy has been demonstrated in various animal models, making it a valuable tool for in vivo research. This guide will compare the in vivo performance of ABH with other notable arginase inhibitors, detail experimental protocols for in vivo validation, and illustrate the key signaling pathways involved.
Comparative In Vivo Performance of Arginase Inhibitors
The following table summarizes the in vivo efficacy of ABH and other selected arginase inhibitors in different disease models. Direct head-to-head comparative studies are limited, and thus the data is compiled from separate preclinical investigations.
| Inhibitor | Animal Model | Disease/Condition | Dosing Regimen | Key In Vivo Outcomes | Reference(s) |
| This compound (ABH) | Aged Rats | Erectile Dysfunction | Oral administration in drinking water | - Significantly decreased arginase activity in aged rats.- Improved erectile responses to cavernous nerve stimulation. | [3] |
| Old Rats | Endothelial Dysfunction & Vascular Stiffness | Chronic oral administration | - Decreased reactive oxygen species (ROS) production.- Restored NOS coupling and improved endothelial function. | [5] | |
| CB-1158 (Numidargistat) | Syngeneic Mouse Models (e.g., LLC, B16F10) | Cancer | 100 mg/kg, twice daily, oral | - Reduced tumor growth as a single agent.- Increased tumor-infiltrating CD8+ T-cells and NK cells.- Enhanced efficacy of anti-PD-1 and anti-CTLA-4 immunotherapy. | [6][7] |
| OAT-1746 | Murine Glioma Model (GL261) | Glioblastoma | 50 mg/kg, twice a day, oral gavage | - Reduced tumor volume.- Increased arginine levels in the brain.- Enhanced antitumor effect when combined with an anti-PD-1 agent. | [8][9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in validating arginase inhibition, the following diagrams are provided.
Caption: Signaling pathway of arginase inhibition.
Caption: Experimental workflow for in vivo validation.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of arginase inhibitors in vivo.
In Vivo Model of Erectile Dysfunction in Aged Rats
-
Animal Model: Young (3-4 months) and aged (24 months) male Sprague-Dawley rats.
-
Inhibitor Administration: this compound (ABH) is administered in the drinking water for a specified period (e.g., 2 weeks). A control group receives regular drinking water.
-
Measurement of Erectile Function:
-
Rats are anesthetized (e.g., with pentobarbital (B6593769) sodium).
-
The cavernous nerve is isolated and a stimulating electrode is placed around it.
-
A needle connected to a pressure transducer is inserted into the crus of the penis to measure intracavernosal pressure (ICP).
-
The carotid artery is cannulated to measure mean arterial pressure (MAP).
-
The cavernous nerve is stimulated with a graded electrical stimulus.
-
Erectile function is quantified by the ratio of maximal ICP to MAP.[3]
-
-
Arginase Activity Assay:
-
Penile tissue is harvested, homogenized, and lysed.
-
The lysate is incubated with L-arginine.
-
The amount of urea produced is measured colorimetrically.[3]
-
In Vivo Model of Tumor Growth Inhibition
-
Animal Model: Syngeneic mouse models, such as C57BL/6 mice bearing Lewis Lung Carcinoma (LLC) tumors.
-
Inhibitor Administration: An arginase inhibitor like CB-1158 is administered orally (e.g., 100 mg/kg, twice daily) starting when tumors reach a palpable size. A vehicle control group is also included.
-
Measurement of Tumor Growth:
-
Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers.
-
Tumor volume is calculated using the formula: (length x width^2) / 2.
-
-
Immunophenotyping of Tumor Microenvironment:
-
At the end of the study, tumors are excised and dissociated into single-cell suspensions.
-
Cells are stained with fluorescently labeled antibodies against immune cell markers (e.g., CD8 for cytotoxic T-cells, NK1.1 for natural killer cells).
-
The frequency and activation status of immune cell populations are analyzed by flow cytometry.[6]
-
Measurement of Arginase Activity in Tissues
-
Sample Preparation:
-
Tissues (e.g., liver, kidney, tumor) are harvested and immediately frozen in liquid nitrogen or processed fresh.
-
Tissues are homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged, and the supernatant (lysate) is collected.
-
-
Colorimetric Assay:
-
The tissue lysate is incubated with an excess of L-arginine in a buffered solution (pH 9.5) at 37°C.
-
The reaction is stopped, and the amount of urea produced is quantified. This is commonly done by adding a mixture of α-isonitrosopropiophenone (ISPF) which reacts with urea to form a colored product.
-
The absorbance is read at a specific wavelength (e.g., 540 nm) and compared to a urea standard curve.[10]
-
Conclusion
The in vivo validation of this compound (ABH) has demonstrated its efficacy in restoring nitric oxide-dependent functions in various pathological conditions. While direct comparative in vivo studies with newer generation inhibitors like CB-1158 and OAT-1746 are not extensively available, the existing data suggest that the choice of inhibitor may depend on the specific disease model and desired therapeutic outcome. ABH remains a critical tool for preclinical research, and the experimental protocols outlined in this guide provide a framework for its continued investigation and comparison with emerging alternatives. The provided diagrams of the signaling pathways and experimental workflows offer a visual aid to understand the complex biological processes and the steps required for in vivo validation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic oral administration of the arginase inhibitor this compound (ABH) improves erectile function in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemistry, pharmacology, and in vivo function of arginases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Using 2(s)-Amino-6-boronohexanoic Acid (ABH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2(s)-Amino-6-boronohexanoic acid (ABH), a potent arginase inhibitor, with other relevant alternatives. The information presented is supported by experimental data and detailed methodologies to ensure reproducibility.
Introduction to Arginase Inhibition
Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1][2] In mammals, two isoforms exist: Arginase 1 (ARG1), a cytosolic enzyme crucial for the urea cycle in the liver, and Arginase 2 (ARG2), a mitochondrial enzyme found in various tissues that regulates cellular L-arginine levels.[1] Overexpression of arginase is implicated in various diseases, including cardiovascular conditions and cancer, primarily by depleting the L-arginine pool available for nitric oxide synthase (NOS).[1] This competition between arginase and NOS for their common substrate, L-arginine, makes arginase a compelling therapeutic target.[1][3]
Performance Comparison of Arginase Inhibitors
The inhibitory potency of various compounds against human arginase 1 (hARG1) and human arginase 2 (hARG2) is summarized below. Lower IC50 and Ki values indicate greater potency.
| Inhibitor | Class / Type | IC50 hARG1 | IC50 hARG2 | Ki hARG2 (pH 7.5) | Selectivity (hARG2/hARG1) |
| ABH | Boronic Acid Derivative | 800 nM | 1,450 nM | 0.25 µM | ~1.81 |
| Nω-hydroxy-L-arginine (NOHA) | L-arginine analog | - | - | 1.6 µM | - |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | L-arginine analog | - | - | 51 nM | - |
| S-(2-boronoethyl)-L-cysteine (BEC) | Boronic Acid Derivative | - | - | 0.31 µM | - |
| CB-1158 (Numidargistat) | Small Molecule | 86 nM[1] | 296 nM[1] | - | ~3.44[1] |
| OATD-02 | Boronic Acid Derivative | 17 nM[4] | 34 nM[4] | - | ~2.0[4] |
Note: Some values for NOHA and nor-NOHA are reported as Ki, which is a measure of the inhibition constant.[1][3] At pH 9.5, ABH and BEC act as slow-binding inhibitors with significantly lower Ki values of 8.5 nM and 30 nM, respectively, for human type II arginase.[3]
Signaling Pathway
The following diagram illustrates the metabolic pathways of L-arginine and the mechanism of action for arginase inhibitors. Arginase and nitric oxide synthase (NOS) compete for L-arginine. Arginase inhibitors block the conversion of L-arginine to ornithine and urea, thereby increasing the availability of L-arginine for NOS to produce nitric oxide (NO).[1]
Caption: L-arginine metabolic pathways and the action of arginase inhibitors.
Experimental Protocols
In Vitro Arginase Inhibition Assay (IC50 Determination)
This protocol outlines a colorimetric microplate assay for determining the half-maximal inhibitory concentration (IC50) of arginase inhibitors.[5][6]
Caption: Workflow for in vitro arginase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a cofactor such as 10 mM MnCl2.[6]
-
Reconstitute purified arginase enzyme (e.g., bovine liver arginase) in the assay buffer to a working concentration (e.g., 0.025 U/µL).[6]
-
Prepare a stock solution of L-arginine (e.g., 0.5 M, pH 9.7).[6]
-
Prepare serial dilutions of the test inhibitor (e.g., ABH) and a known reference inhibitor in an appropriate solvent (e.g., DMSO, further diluted in assay buffer).[1][7]
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the arginase enzyme solution, and the inhibitor solution (or solvent for control wells).[6]
-
Pre-incubate the plate for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding the L-arginine solution to all wells.[6]
-
Incubate the plate at 37°C for a specific duration (e.g., 25-60 minutes).[6][7]
-
Stop the reaction by adding an acid solution.[8]
-
Add a chromogen solution that reacts specifically with the urea produced.[5]
-
Measure the absorbance at the appropriate wavelength (e.g., 550-570 nm) using a microplate reader.[6]
-
-
Data Analysis:
-
The intensity of the color is directly proportional to the amount of urea produced and thus to the arginase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
-
In Vivo Arginase Inhibition in a Rat Model of Erectile Dysfunction
This protocol describes an in vivo experiment to assess the effect of chronic oral administration of ABH on erectile function in aged rats.[9][10]
Methodology:
-
Animal Model and Treatment:
-
Use young (e.g., 3-4 months old) and aged (e.g., 24 months old) male rats.[9]
-
Divide the animals into four groups: young control, young treated with ABH, aged control, and aged treated with ABH.[9]
-
Administer ABH orally by dissolving it in the drinking water (e.g., 20 mg/L) for a specified period (e.g., 25 days).[11] Control groups receive normal tap water.
-
-
Measurement of Erectile Function:
-
Anesthetize the rats.
-
Surgically expose the cavernous nerve and place a stimulating electrode.[9]
-
Insert a needle into the crus of the penis to measure intracavernosal pressure (ICP).[10]
-
Monitor the mean arterial pressure (MAP).
-
Stimulate the cavernous nerve with a graded electrical stimulus and record the ICP and MAP.[9]
-
-
Data Analysis:
-
Measurement of Arginase Activity:
-
Collect tissue samples (e.g., penile tissue).
-
Homogenize the tissue and measure arginase activity using an in vitro assay as described previously.
-
Express the arginase activity relative to the young control group.[9]
-
Conclusion
This compound is a well-established, potent inhibitor of both arginase isoforms. While newer, second-generation inhibitors like CB-1158 and OATD-02 demonstrate higher potency and, in some cases, improved isoform selectivity, ABH remains a critical tool for in vitro and in vivo research into the physiological and pathophysiological roles of arginase. The provided experimental protocols offer a foundation for the reproducible evaluation of ABH and its comparison with other arginase inhibitors, facilitating further advancements in the development of therapeutics targeting the L-arginine metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic oral administration of the arginase inhibitor this compound (ABH) improves erectile function in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic Oral Administration of the Arginase Inhibitor this compound (ABH) Improves Erectile Function in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Superior Arginase Inhibition: A Comparative Guide to 2(S)-Amino-6-boronohexanoic Acid (ABH) Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2(S)-Amino-6-boronohexanoic acid (ABH) derivatives, highlighting their enhanced potency as arginase inhibitors. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying biological pathways and experimental procedures.
Arginase, a critical enzyme in the urea (B33335) cycle, plays a significant role in various physiological and pathological processes by catalyzing the hydrolysis of L-arginine to L-ornithine and urea.[1] Its competition with nitric oxide synthase (NOS) for the common substrate L-arginine makes it a compelling therapeutic target.[2] Inhibition of arginase can enhance nitric oxide (NO) bioavailability, a key signaling molecule in vasodilation, immune response, and neurotransmission. The development of potent arginase inhibitors, therefore, holds promise for treating a range of diseases, including cardiovascular disorders and cancer.[2][3]
This compound (ABH) was an early, potent inhibitor of arginase.[4] However, subsequent research has focused on developing derivatives with improved potency and better pharmacokinetic properties.[1] This guide focuses on α-substituted ABH analogues, which have demonstrated significantly enhanced inhibitory activity against the two human arginase isoforms, arginase I (hARG1) and arginase II (hARG2).[5][6]
Comparative Potency of ABH Derivatives
The inhibitory potency of ABH and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the reported inhibitory activities of key ABH derivatives against human arginase I and II.
| Compound | Arginase Isoform | IC50 (nM) | Ki (nM) | Reference |
| This compound (ABH) | hARG1 | 800 | - | [4] |
| hARG2 | - | 8.5 | [4][7] | |
| (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | hARG1 | 223 | - | [6] |
| hARG2 | 509 | - | [6] | |
| 2-Amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid | hARG1 | 200 | - | [4] |
| hARG2 | 290 | - | [4] |
Experimental Protocols
In Vitro Arginase Inhibition Assay (Colorimetric)
This protocol outlines a common method for determining the inhibitory activity of compounds against arginase by quantifying the amount of urea produced.
Materials:
-
Purified human arginase I or II
-
L-arginine solution (substrate)
-
Urea standards
-
Colorimetric reagents (e.g., α-isonitrosopropiophenone or a commercial kit)
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of purified human arginase in an appropriate buffer (e.g., Tris-HCl).
-
Inhibitor Preparation: Dissolve the test compounds (ABH derivatives) in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Assay Reaction: a. To each well of a 96-well plate, add the arginase enzyme solution. b. Add the test inhibitor solutions at various concentrations to the respective wells. Include a control group with no inhibitor. c. Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes) to allow for binding. d. Initiate the enzymatic reaction by adding the L-arginine substrate solution to all wells. e. Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of sulfuric, phosphoric, and nitric acids).
-
Urea Detection: a. Add the colorimetric reagent (e.g., α-isonitrosopropiophenone) to each well. b. Heat the plate at 100°C for a specified time (e.g., 45 minutes) to allow for color development. c. Cool the plate to room temperature.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: a. Generate a standard curve using the absorbance readings from the urea standards. b. Determine the concentration of urea produced in each sample from the standard curve. c. Calculate the percentage of arginase inhibition for each inhibitor concentration. d. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Science
Arginase-NOS Signaling Pathway
The interplay between arginase and nitric oxide synthase (NOS) is a critical signaling pathway. Both enzymes compete for their common substrate, L-arginine. Increased arginase activity can deplete the L-arginine pool available for NOS, thereby reducing the production of nitric oxide (NO). This has significant implications for vascular function and immune responses.
Caption: Competition between Arginase and NOS for L-Arginine.
Experimental Workflow for Arginase Inhibition Assay
The following diagram illustrates the key steps involved in a typical in vitro colorimetric assay to determine the inhibitory potency of ABH derivatives.
Caption: Workflow of a colorimetric arginase inhibition assay.
References
- 1. Arginase Inhibitors: A Rational Approach Over One Century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 3. Boronic acid-based arginase inhibitors in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2(S)-Amino-6-boronohexanoic Acid (ABH) Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic inhibition profile of 2(S)-Amino-6-boronohexanoic acid (ABH), a potent arginase inhibitor. The focus is on its cross-reactivity with other key enzymes involved in L-arginine metabolism, namely nitric oxide synthase (NOS) and agmatinase. This analysis is supported by available experimental data to inform research and drug development decisions.
Introduction to this compound (ABH)
This compound (ABH) is a boronic acid analog of L-arginine and is recognized as a highly potent and specific inhibitor of both isoforms of arginase: arginase I (ARG1) and arginase II (ARG2).[1][2] Arginase is a critical enzyme in the urea (B33335) cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase, ABH can modulate the bioavailability of L-arginine, a common substrate for several metabolic pathways.
L-Arginine Metabolic Pathways
The metabolism of L-arginine is a critical juncture in various physiological and pathological processes. Three key enzymes compete for this common substrate: arginase, nitric oxide synthase (NOS), and arginine decarboxylase (which produces agmatine (B1664431), the substrate for agmatinase). The interplay between these enzymes regulates diverse cellular functions.
Quantitative Comparison of ABH Inhibition
The following table summarizes the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of ABH against arginase. To date, there is no direct quantitative evidence of ABH inhibiting nitric oxide synthase (NOS) or agmatinase, underscoring its high specificity for arginase.
| Enzyme | Isoform | Species | Inhibition Parameter | Value | Reference |
| Arginase | I (hARG1) | Human | Ki | 0.25 µM (at pH 7.5) | [3] |
| II (hARG2) | Human | Ki | 8.5 nM (at pH 9.5) | [3] | |
| II (hARG2) | Human | Ki | 0.25 µM (at pH 7.5) | [3] | |
| Rat Liver | Rat | IC50 | 0.8 µM | [4] | |
| Nitric Oxide Synthase (NOS) | All isoforms | Not Applicable | Ki / IC50 | No significant inhibition reported | [5] |
| Agmatinase | Not specified | Not Applicable | Ki / IC50 | No significant inhibition reported |
Note: The inhibitory potency of ABH on arginase can be influenced by pH.
Cross-reactivity Profile
Nitric Oxide Synthase (NOS)
Nitric oxide synthase exists in three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). All three utilize L-arginine to produce nitric oxide, a critical signaling molecule. A key characteristic of ABH is its high selectivity for arginase over NOS. Multiple studies have indicated that ABH does not inhibit NOS activity.[5] This specificity is crucial for its utility as a research tool and potential therapeutic agent, as non-specific inhibition of NOS could lead to unintended physiological effects.
Agmatinase
Agmatinase is an enzyme that hydrolyzes agmatine to putrescine and urea. Agmatine itself is produced from the decarboxylation of L-arginine. While structurally related to the L-arginine metabolic pathway, there is no published evidence to suggest that ABH cross-reacts with or inhibits agmatinase. The high specificity of ABH for the active site of arginase makes significant inhibition of agmatinase unlikely.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of enzyme inhibition. Below are representative protocols for determining the inhibitory activity of compounds against arginase and nitric oxide synthase.
Arginase Inhibition Assay
This protocol is based on the colorimetric determination of urea produced from the hydrolysis of L-arginine.
Methodology:
-
Enzyme Activation: Recombinant or purified arginase is pre-incubated with a cofactor such as MnCl2.
-
Inhibitor Incubation: The activated enzyme is incubated with varying concentrations of ABH or a control inhibitor for a specified period at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a known concentration of L-arginine.
-
Reaction Termination: After a defined incubation time, the reaction is stopped by the addition of an acid mixture (e.g., H2SO4/H3PO4).
-
Urea Detection: Urea concentration is determined colorimetrically by adding a reagent like α-isonitrosopropiophenone, followed by heating.
-
Data Analysis: The absorbance is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation.
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay typically measures the conversion of L-[14C]arginine to L-[14C]citrulline.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, purified NOS enzyme, and necessary cofactors (NADPH, FAD, FMN, BH4, and calmodulin for nNOS and eNOS).
-
Inhibitor Addition: Varying concentrations of ABH or a known NOS inhibitor are added to the reaction mixture.
-
Reaction Initiation: The reaction is started by the addition of L-[14C]arginine.
-
Incubation: The mixture is incubated at 37°C for a specific duration.
-
Reaction Termination and Separation: The reaction is stopped, and the unreacted L-[14C]arginine is separated from the produced L-[14C]citrulline using a cation-exchange resin.
-
Quantification: The amount of L-[14C]citrulline is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated, and IC50/Ki values are determined.
Conclusion
The available data strongly support that this compound (ABH) is a highly potent and specific inhibitor of arginase I and II. There is no current evidence in the scientific literature to suggest that ABH significantly inhibits nitric oxide synthase (NOS) or agmatinase at physiologically relevant concentrations. This high degree of selectivity makes ABH an invaluable tool for studying the specific roles of arginase in health and disease, and a promising candidate for therapeutic development where targeted arginase inhibition is desired without confounding effects on the nitric oxide pathway. For drug development professionals, the specificity of ABH minimizes the potential for off-target effects related to NOS and agmatinase, which is a critical consideration in advancing a compound through preclinical and clinical development.
References
- 1. ≥98% (HPLC), arginase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coping with cross-reactive carbohydrate determinants in allergy diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feedback inhibition of nitric oxide synthase activity by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-Head Showdown: Dual Arginase Inhibitor OATD-02 vs. ARG1-Selective Inhibitor CB-1158 in Preclinical Cancer Models
In the landscape of cancer therapeutics, the targeting of arginase, an enzyme that depletes the amino acid L-arginine crucial for T-cell function, has emerged as a promising immunomodulatory strategy. This guide provides a direct head-to-head comparison of two leading arginase inhibitors, OATD-02, a novel dual inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2), and CB-1158 (numidargistat), a selective ARG1 inhibitor, based on available preclinical data. This objective analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in the advancement of novel cancer therapies.
Executive Summary
OATD-02 is a first-in-class, orally bioavailable dual inhibitor of both ARG1 and ARG2.[1] Preclinical investigations highlight its capacity to modulate the tumor microenvironment by elevating L-arginine levels, consequently augmenting anti-tumor immune responses.[1] A significant distinguishing feature of OATD-02 is its ability to inhibit intracellular ARG2, which is implicated in tumor cell metabolism and T-cell function, in addition to the extracellular ARG1 targeted by inhibitors like CB-1158.[1] This dual-inhibition mechanism may confer a more comprehensive and potent anti-cancer effect.
Data Presentation: Quantitative Comparison
The following tables summarize the key preclinical quantitative data for OATD-02 and the ARG1-selective inhibitor CB-1158.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) |
| OATD-02 | Human ARG1 | 17 ± 2 |
| Human ARG2 | 34 ± 5 | |
| Murine ARG1 | 39 | |
| Rat ARG1 | 28 | |
| CB-1158 (Numidargistat) | Human ARG1 | 69 ± 2 |
| Human ARG2 | 335 ± 32 |
Table 2: In Vivo Efficacy in Syngeneic Mouse Models
| Compound | Cancer Model | Dosing | Key Outcomes |
| OATD-02 | CT26 (Colorectal) | 100 mg/kg, PO, BID | Significant tumor growth inhibition (TGI) of 48%. Superior to ARG1-selective inhibitor (TGI 28%). |
| Renca (Renal) | 75 mg/kg, PO, BID | Moderate TGI of 31%. Showed immunomodulatory effects by decreasing Tregs. | |
| K562 (Leukemia) | 50 mg/kg, PO, BID | Effectively inhibited proliferation of human K562 leukemic cells in vivo. | |
| B16F10 (Melanoma) | 10 mg/kg, PO, BID | TGI of 43%. | |
| CB-1158 (Numidargistat) | Multiple syngeneic models | 100 mg/kg, BID | Reduced tumor growth as a single agent. |
| CT26, LLC, B16, 4T1 | Not specified | Reduced tumor growth. |
Signaling Pathway and Experimental Workflow Visualizations
Caption: L-arginine metabolic pathways and the action of arginase inhibitors.
Caption: General experimental workflow for a colorimetric arginase inhibition assay.
Caption: Workflow for in vivo syngeneic mouse tumor model studies.
Experimental Protocols
In Vitro Arginase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human ARG1 and ARG2.[1]
Methodology:
-
Recombinant human ARG1 and ARG2 enzymes are utilized.[1]
-
The enzyme is incubated with a range of concentrations of the test compound.[1]
-
The enzymatic reaction is initiated by the addition of L-arginine.[1]
-
The rate of urea production, a product of arginase activity, is measured.[1]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[1]
In Vivo Syngeneic Mouse Tumor Models
Objective: To assess the anti-tumor efficacy of the test compound in an immunocompetent animal model.[1]
Methodology:
-
Cell Implantation: A specified number of cancer cells (e.g., CT26 colorectal carcinoma cells) are subcutaneously inoculated into the flank of syngeneic mice (e.g., BALB/c).[1]
-
Treatment Administration: Treatment with the test compound (e.g., OATD-02) or a vehicle control is initiated, typically one day after tumor cell inoculation. The compound is administered orally (PO) at a specified dose and frequency (e.g., 100 mg/kg, twice daily (BID)).[1]
-
Tumor Measurement: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers.[1]
References
A Comparative Guide to New Arginase Inhibitors Versus 2(S)-Amino-6-boronohexanoic acid (ABH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel arginase inhibitors against the well-established inhibitor, 2(S)-amino-6-boronohexanoic acid (ABH). The following sections present quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and experimental workflows to support your research and development efforts in targeting arginase.
Introduction to Arginase Inhibition
Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[1] Two isoforms, Arginase I (ARG1) and Arginase II (ARG2), are known to exist in mammals. They are functionally similar but differ in their tissue distribution and subcellular localization.[1][2] Upregulated arginase activity is implicated in various pathological conditions, including cardiovascular diseases, cancer, and inflammatory disorders, by depleting L-arginine, which is a substrate for nitric oxide synthase (NOS).[3][4] This depletion leads to reduced nitric oxide (NO) production and can promote cell proliferation and fibrosis through the production of ornithine and its downstream metabolites.[5] Consequently, the inhibition of arginase has emerged as a promising therapeutic strategy. ABH is a potent, first-generation arginase inhibitor that has been widely used as a benchmark for the development of new inhibitory compounds.[1][2]
Quantitative Comparison of Arginase Inhibitors
The following table summarizes the in vitro inhibitory activity of ABH and a selection of newer arginase inhibitors against human Arginase I (hARG1) and human Arginase II (hARG2). The data, including IC50 and Ki values, have been compiled from various studies to provide a comparative overview of their potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Source |
| This compound (ABH) | hARG1 | 22 (at pH 9.5) | 5 (Kd) | [1][6] |
| hARG2 | - | 8.5 (at pH 9.5), 250 (at pH 7.5) | [1][7] | |
| OATD-02 | hARG1 | 17 ± 2, 20 | - | [8][9][10] |
| hARG2 | 34 ± 5, 14 | - | [8][10] | |
| CB-1158 (Numidargistat) | hARG1 | 69 ± 2, 86 | - | [8][10] |
| hARG2 | 335 ± 32 | - | [8][10] | |
| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | hARG1 | 223 | - | [3] |
| hARG2 | 509 | - | [3] | |
| MABH (α-methyl ABH) | hARG1 | - | 245 (49-fold weaker than ABH) | [11] |
| FABH (α-difluoromethyl ABH) | hARG1 | - | 9445 (1889-fold weaker than ABH) | [11] |
Note: Inhibitory activities can be influenced by assay conditions such as pH. For instance, the potency of ABH is known to be greater at a higher pH.[6][7][12]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Arginase Signaling Pathway.
Caption: Experimental Workflow for Arginase Inhibition Assay.
Experimental Protocols
This section provides a detailed methodology for a common in vitro arginase inhibition assay.
In Vitro Arginase Inhibition Assay (Colorimetric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human ARG1 and ARG2.
Materials:
-
Recombinant human ARG1 and ARG2 enzymes
-
Arginase Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
L-arginine solution (substrate)
-
Test inhibitor compounds (dissolved in an appropriate solvent)
-
Manganese chloride (MnCl2) solution
-
Reagents for urea detection (e.g., a commercial colorimetric assay kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant arginase enzyme with MnCl2 in the assay buffer to ensure full enzymatic activity.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor compounds and ABH (as a positive control) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the activated arginase enzyme to wells containing the different concentrations of the inhibitor or vehicle control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the L-arginine substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), allowing the enzymatic conversion of L-arginine to urea and ornithine.
-
Termination of Reaction: Stop the reaction, often by adding an acidic solution which denatures the enzyme.[13]
-
Urea Detection: Add the urea detection reagents according to the manufacturer's protocol. This typically involves a colorimetric reaction where the intensity of the color is proportional to the amount of urea produced.[14][15]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[14]
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme) from all readings.
-
Calculate the percentage of arginase activity for each inhibitor concentration relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Arginase Activity Assay
Objective: To measure the inhibitory effect of a compound on arginase activity within a cellular context.
Procedure:
-
Cell Culture and Treatment: Culture cells of interest (e.g., macrophages, endothelial cells) to the desired confluency. Treat the cells with various concentrations of the test inhibitor for a specified duration.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors and a detergent like Triton X-100).[15]
-
Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant containing the cellular proteins, including arginase.
-
Arginase Activity Measurement: Perform the arginase activity assay on the cell lysates as described in the "In Vitro Arginase Inhibition Assay" protocol, starting from the "Reaction Setup" step.
-
Protein Quantification: Determine the total protein concentration in each lysate (e.g., using a Bradford assay) to normalize the arginase activity.
-
Data Analysis: Express arginase activity as units per milligram of total protein. Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle-treated cells.
Conclusion
The development of novel arginase inhibitors has shown significant progress, with several compounds demonstrating high potency, and in some cases, dual inhibition of both ARG1 and ARG2. The data presented in this guide highlights the potential of these new inhibitors to surpass the benchmark set by ABH. Researchers and drug developers can utilize the provided protocols and comparative data to inform their selection and evaluation of arginase inhibitors for various therapeutic applications. The continued exploration of structure-activity relationships and in vivo efficacy will be crucial in advancing these promising compounds toward clinical use.
References
- 1. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Arginase Inhibitors: An Overview [mdpi.com]
- 3. Development of novel arginase inhibitors for therapy of endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Human Arginase I by Substrate and Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginase inhibitors | Genesis Drug Discovery & Development [gd3services.com]
- 6. Case study - Arginase-1 Inhibitors - Oncolines B.V. [oncolines.com]
- 7. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Binding of α,α-Disubstituted Amino Acids to Arginase Suggests New Avenues for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 2(s)-Amino-6-boronohexanoic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. For researchers, scientists, and drug development professionals handling 2(s)-Amino-6-boronohexanoic acid, a clear understanding of its disposal procedures is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Safety and Handling Profile
According to the Safety Data Sheet (SDS) for this compound (CAS No. 222638-65-5), the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, standard laboratory safety protocols should always be observed.
| Hazard Classification | GHS Classification | NFPA Ratings | HMIS-Ratings |
| Health | Not Classified | 0 | 0 |
| Fire | Not Classified | 0 | 0 |
| Reactivity | Not Classified | 0 | 0 |
| Table 1: Hazard classification summary for this compound.[1] |
While the compound is not considered hazardous, general safety measures are recommended. In case of contact, the following first aid measures should be taken:
-
After inhalation: Move the individual to fresh air and consult a doctor if complaints arise.[1]
-
After skin contact: The product is generally not an irritant.[1]
-
After eye contact: Rinse the opened eye for several minutes under running water.[1]
-
After swallowing: If symptoms persist, consult a doctor.[1]
Step-by-Step Disposal Protocol
The SDS for this compound explicitly states that it must not be disposed of with household garbage and should not be allowed to reach the sewage system.[1] Disposal must be conducted in accordance with official regulations.[1] The following protocol outlines the recommended steps for proper disposal in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled waste container.
-
The container should be made of a compatible material and have a secure lid.
-
Label the container as "Non-hazardous Chemical Waste" and include the full chemical name: "this compound."
3. Segregation:
-
Store the waste container separately from hazardous chemical waste streams to avoid cross-contamination and ensure proper disposal routing.
4. Institutional Waste Management:
-
Follow your institution's specific chemical waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office or the designated waste management personnel.
-
Provide the EHS office with the completed waste manifest or label for the container.
-
Arrange for a scheduled pickup of the waste container.
5. Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your laboratory's and institution's record-keeping policies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal decision workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious laboratory environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet for any chemical you are handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
